LY 233536
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
136845-59-5 |
|---|---|
Molekularformel |
C12H19N5O2 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
(3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H19N5O2/c18-12(19)10-5-9-3-7(1-2-8(9)6-13-10)4-11-14-16-17-15-11/h7-10,13H,1-6H2,(H,18,19)(H,14,15,16,17)/t7-,8-,9+,10-/m1/s1 |
InChI-Schlüssel |
ACTONBBIVMTUAJ-DOLQZWNJSA-N |
Isomerische SMILES |
C1C[C@@H]2CN[C@H](C[C@@H]2C[C@@H]1CC3=NNN=N3)C(=O)O |
Kanonische SMILES |
C1CC2CNC(CC2CC1CC3=NNN=N3)C(=O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
decahydro-6-(2H-tetrazol-5-ylmethyl)-3-isoquinolinecarboxylic acid LY 233536 LY 233536, 3S-(3alpha,4aalpha,6beta,8aalpha)-isomer LY-233536 LY233536 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to LY233536: A Competitive NMDA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY233536 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical player in excitatory neurotransmission in the central nervous system. Dysregulation of NMDA receptor activity is implicated in a variety of neurological and psychiatric disorders, making it a key therapeutic target. This technical guide provides a comprehensive overview of LY233536, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization. While specific quantitative data for LY233536 is limited in publicly available literature, this guide furnishes detailed protocols for key in vitro and in vivo assays, enabling researchers to conduct their own evaluations. Furthermore, this document presents visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of NMDA receptor antagonism and the scientific process of antagonist characterization.
Introduction to LY233536 and NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a ligand-gated ion channel that is activated by the binding of the neurotransmitter glutamate and a co-agonist, typically glycine or D-serine.[1] Upon activation, the channel opens, allowing the influx of cations, most notably Ca2+, into the neuron.[1] This influx of calcium is a critical trigger for a multitude of intracellular signaling cascades that are fundamental for synaptic plasticity, learning, and memory.[1]
However, excessive activation of NMDA receptors can lead to an uncontrolled influx of Ca2+, initiating a cascade of neurotoxic events, a phenomenon known as excitotoxicity.[2] Excitotoxicity is a key pathological mechanism in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases.[2]
NMDA receptor antagonists are compounds that block the activation of these receptors, thereby mitigating the downstream effects of excessive glutamate signaling. These antagonists are broadly classified based on their mechanism of action:
-
Competitive Antagonists: These agents, like LY233536, bind to the same site on the receptor as the endogenous agonist, glutamate, thereby preventing its binding and subsequent channel activation.[1]
-
Non-competitive Antagonists: These molecules bind to a different site on the receptor, known as an allosteric site, to modulate receptor function without directly competing with glutamate.
-
Uncompetitive Channel Blockers: These antagonists bind within the ion channel pore itself, physically obstructing the flow of ions.
LY233536 is a bicyclic decahydroisoquinoline derivative that has been identified as a competitive NMDA receptor antagonist.[3] Notably, studies have indicated that LY233536 exhibits a degree of selectivity, showing an approximately 10-fold higher affinity for NMDA receptors containing the GluN2B subunit compared to those with the GluN2A subunit.[3] This selectivity may offer a therapeutic advantage by allowing for more targeted modulation of specific NMDA receptor populations.
Quantitative Data
Table 1: Competitive Binding Affinity of LY233536 at NMDA Receptor Subunits
| Radioligand | NMDA Receptor Subunit Composition | Ki (nM) |
| e.g., [³H]CGP 39653 | GluN1/GluN2A | Data not available |
| e.g., [³H]CGP 39653 | GluN1/GluN2B | Data not available |
| e.g., [³H]CGP 39653 | GluN1/GluN2C | Data not available |
| e.g., [³H]CGP 39653 | GluN1/GluN2D | Data not available |
Table 2: Electrophysiological Potency of LY233536
| Preparation | Agonist(s) | Holding Potential | IC50 (µM) |
| e.g., Cultured Hippocampal Neurons | NMDA + Glycine | e.g., -70 mV | Data not available |
| e.g., HEK293 cells expressing GluN1/GluN2B | Glutamate + Glycine | e.g., -60 mV | Data not available |
Table 3: In Vivo Anticonvulsant Activity of LY233536
| Animal Model | Seizure Induction Method | Route of Administration | ED50 (mg/kg) |
| Mouse | Maximal Electroshock (MES) | e.g., Intraperitoneal (i.p.) | Data not available |
| Rat | Pentylenetetrazol (PTZ) | e.g., Oral (p.o.) | Data not available |
Table 4: In Vitro Neuroprotective Effects of LY233536
| Cell Type | Neurotoxic Insult | Assay | Endpoint | EC50 (µM) |
| e.g., Primary Cortical Neurons | Glutamate (100 µM) | LDH Release | % Cytotoxicity | Data not available |
| e.g., SH-SY5Y cells | NMDA (500 µM) | MTT Assay | % Cell Viability | Data not available |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of NMDA receptor antagonists like LY233536.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of LY233536 for different NMDA receptor subtypes using a competitive binding assay.
Materials:
-
Membrane preparations from cells expressing specific NMDA receptor subunits (e.g., HEK293 cells transfected with GluN1 and a specific GluN2 subunit).
-
Radiolabeled competitive NMDA receptor antagonist (e.g., [³H]CGP 39653).
-
Unlabeled LY233536.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of unlabeled LY233536.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of LY233536 that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the inhibitory effect of LY233536 on NMDA receptor-mediated currents in cultured neurons or heterologous expression systems.
Materials:
-
Cultured neurons or cells expressing NMDA receptors.
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
Internal solution (pipette solution), e.g., containing (in mM): 140 K-gluconate, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Na₂, 0.3 GTP-Na, pH adjusted to 7.3 with KOH.
-
External solution (bath solution), e.g., containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.01 glycine, Mg²⁺-free, pH adjusted to 7.4 with NaOH.
-
NMDA and glycine stock solutions.
-
LY233536 stock solution.
Procedure:
-
Cell Preparation: Plate cells on coverslips suitable for microscopy.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal between the pipette tip and the cell membrane. Apply a brief pulse of suction to rupture the membrane and achieve the whole-cell recording configuration.
-
Voltage Clamp: Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Elicit NMDA Currents: Apply a solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to evoke an inward current.
-
Antagonist Application: After establishing a stable baseline response, co-apply the NMDA/glycine solution with increasing concentrations of LY233536.
-
Data Acquisition: Record the current responses at each concentration of LY233536.
-
Data Analysis: Measure the peak amplitude of the inward current at each antagonist concentration. Normalize the responses to the control (agonist alone) and plot the percent inhibition as a function of LY233536 concentration. Fit the data with a logistic function to determine the IC50 value.
In Vivo Anticonvulsant Activity
These protocols describe two common models for assessing the anticonvulsant efficacy of compounds like LY233536.
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Materials:
-
Mice or rats.
-
Electroconvulsive shock apparatus with corneal or ear clip electrodes.
-
Electrode solution (e.g., 0.9% saline).
-
LY233536 solution for injection.
-
Vehicle control.
Procedure:
-
Animal Dosing: Administer various doses of LY233536 (and vehicle to a control group) via the desired route (e.g., i.p. or p.o.) at a predetermined time before the seizure induction.
-
Electrode Application: Apply the electrodes to the cornea or ears of the animal, ensuring good contact with the electrode solution.
-
Shock Delivery: Deliver a suprathreshold electrical stimulus (e.g., 50 mA for 0.2 s in mice).
-
Observation: Observe the animal for the presence or absence of a tonic hindlimb extension seizure, which is the endpoint of this test.
-
Data Analysis: Determine the number of animals protected from the tonic hindlimb extension at each dose. Calculate the median effective dose (ED50), the dose that protects 50% of the animals, using a probit analysis.
This model is used to identify compounds that raise the seizure threshold and are effective against myoclonic and absence seizures.
Materials:
-
Mice or rats.
-
Pentylenetetrazol (PTZ) solution.
-
LY233536 solution for injection.
-
Vehicle control.
-
Observation chambers.
Procedure:
-
Animal Dosing: Administer various doses of LY233536 (and vehicle to a control group) at a predetermined time before PTZ administration.
-
PTZ Administration: Inject a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. in mice).
-
Observation: Place the animal in an observation chamber and observe for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by rhythmic muscle twitching).
-
Data Analysis: Record the latency to the first clonic seizure and the presence or absence of seizures. Calculate the ED50, the dose that prevents seizures in 50% of the animals.
In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This protocol assesses the ability of LY233536 to protect neurons from cell death induced by excessive glutamate exposure.
Materials:
-
Primary neuronal cultures (e.g., cortical or hippocampal neurons).
-
Glutamate solution.
-
LY233536 solution.
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit or MTT cell viability assay kit.
-
Plate reader.
Procedure:
-
Cell Culture: Culture primary neurons in multi-well plates.
-
Treatment: Pre-incubate the neurons with various concentrations of LY233536 for a specific duration.
-
Excitotoxic Insult: Expose the neurons to a neurotoxic concentration of glutamate (e.g., 100 µM) for a defined period (e.g., 24 hours). Include control wells with no glutamate and wells with glutamate but no LY233536.
-
Assess Cell Viability/Toxicity:
-
LDH Assay: Measure the amount of LDH released into the culture medium, which is an indicator of cell death.
-
MTT Assay: Measure the metabolic activity of the cells, which reflects cell viability.
-
-
Data Analysis: Normalize the results to the control groups. Plot the percentage of neuroprotection or cell viability as a function of LY233536 concentration and determine the EC50 value, the concentration that provides 50% of the maximal protection.
Signaling Pathways and Logical Relationships
NMDA Receptor Signaling Pathway
The binding of glutamate and a co-agonist to the NMDA receptor, coupled with membrane depolarization to relieve the Mg²⁺ block, initiates a cascade of intracellular events primarily driven by the influx of Ca²⁺. This calcium acts as a second messenger, activating a host of downstream signaling molecules.
LY233536, as a competitive antagonist, acts at the initial step of this cascade by preventing the binding of glutamate to the NMDA receptor, thereby inhibiting channel opening and the subsequent influx of Ca²⁺. This action can be neuroprotective in conditions of excessive glutamate release by preventing the downstream consequences of excitotoxicity.
Logical Relationship of Experimental Assays
The characterization of a novel NMDA receptor antagonist like LY233536 follows a logical progression of experiments, from initial binding studies to in vivo efficacy.
Conclusion
LY233536 is a competitive NMDA receptor antagonist with selectivity for GluN2B-containing receptors. While specific quantitative data on its potency and efficacy are not widely available, the experimental protocols detailed in this guide provide a robust framework for its comprehensive characterization. The study of competitive NMDA receptor antagonists like LY233536 remains a critical area of research for the development of novel therapeutics for a range of neurological disorders characterized by excitotoxic neuronal damage. The methodologies and conceptual frameworks presented herein are intended to support and guide researchers in this important endeavor.
References
In-Depth Technical Guide: Properties of LY233536 (CAS 136845-59-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY233536 is a potent and selective competitive antagonist of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Its ability to inhibit excitatory neurotransmission has positioned it as a valuable research tool for investigating the roles of these receptors in various physiological and pathological processes. This document provides a comprehensive overview of the chemical properties, pharmacological profile, and key experimental methodologies associated with LY233536. Detailed signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.
Core Chemical Properties
LY233536, with the CAS number 136845-59-5, is a quinoxalinedione derivative. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid | [1] |
| CAS Number | 136845-59-5 | [1] |
| Molecular Formula | C₁₂H₁₉N₅O₂ | [1] |
| Molecular Weight | 265.31 g/mol | [1] |
| Solubility | Soluble in DMSO | MedKoo Biosciences |
| Physical Appearance | Solid powder | MedKoo Biosciences |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C in a dry, dark environment. | MedKoo Biosciences |
Pharmacological Profile: A Selective AMPA/Kainate Receptor Antagonist
LY233536 functions as a competitive antagonist at the glutamate binding site of AMPA and kainate receptors, two types of ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). While some initial classifications may have broadly categorized it, detailed pharmacological studies are necessary to precisely determine its selectivity profile against NMDA receptors.
Quantitative Binding Affinity
Quantitative data on the binding affinity of LY233536 for different glutamate receptor subtypes is crucial for understanding its selectivity. The half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki) are key parameters used to quantify the potency of an antagonist.
A comprehensive literature search did not yield specific Ki or IC50 values for LY233536 against AMPA, kainate, and NMDA receptors in publicly accessible documents. Researchers are encouraged to consult specialized databases or conduct empirical studies to determine these values.
Signaling Pathways
By blocking AMPA and kainate receptors, LY233536 inhibits the influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron, thereby reducing neuronal depolarization and subsequent downstream signaling cascades.
AMPA Receptor Signaling Pathway
Activation of AMPA receptors by glutamate leads to rapid depolarization of the postsynaptic membrane. This initial depolarization is critical for relieving the magnesium block of NMDA receptors, a key step in synaptic plasticity.
Kainate Receptor Signaling Pathway
Kainate receptors have both ionotropic and metabotropic functions. Ionotropically, they contribute to postsynaptic depolarization. Metabotropically, they can modulate neurotransmitter release through G-protein coupled signaling pathways.
Key Experimental Protocols
The following sections outline detailed methodologies for key experiments used to characterize the activity of AMPA/kainate receptor antagonists like LY233536.
In Vitro: Electrophysiological Characterization (Whole-Cell Patch Clamp)
This technique is used to measure the ion flow through receptor channels in response to agonist application and the blocking effect of antagonists.
Objective: To determine the effect of LY233536 on AMPA and kainate receptor-mediated currents in cultured hippocampal neurons.
Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured on glass coverslips.
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. The extracellular solution (artificial cerebrospinal fluid - aCSF) contains (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH. The intracellular solution contains (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 0.1 EGTA, and 2 ATP-Mg, pH adjusted to 7.2 with CsOH.
-
Recording Procedure:
-
A glass micropipette with a resistance of 3-5 MΩ is used to form a giga-ohm seal with the neuron's membrane.
-
The membrane patch is then ruptured to achieve the whole-cell configuration.
-
The cell is voltage-clamped at -60 mV.
-
Agonists (AMPA or kainate) are applied using a rapid perfusion system to evoke an inward current.
-
After a stable baseline response is established, LY233536 is co-applied with the agonist at varying concentrations.
-
The reduction in the peak current amplitude in the presence of LY233536 is measured to determine its inhibitory effect and calculate the IC50.
-
References
LY233536: A Technical Guide for Glutamate Excitotoxicity Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate excitotoxicity, a pathological process involving the overactivation of glutamate receptors, is a key contributor to neuronal damage in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. The N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate receptor, plays a central role in mediating excitotoxic neuronal death. Consequently, the development of NMDA receptor antagonists as neuroprotective agents has been a major focus of neuroscience research. This technical guide provides an in-depth overview of LY233536, a competitive NMDA receptor antagonist, for its application in glutamate excitotoxicity research. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides established experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction to LY233536
LY233536 is a potent and selective competitive antagonist of the NMDA receptor. Chemically, it is a bicyclic decahydroisoquinoline derivative. Its mechanism of action involves binding to the glutamate recognition site on the NMDA receptor, thereby preventing the binding of glutamate and subsequent channel activation. This blockade of NMDA receptor-mediated calcium influx is the primary basis for its neuroprotective effects against glutamate-induced excitotoxicity. Research has indicated that LY233536 exhibits some selectivity for NMDA receptors containing NR2B and NR2C subunits.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for LY233536, providing a comparative overview of its potency and efficacy in various experimental models.
| Parameter | Value | Receptor Subtype | Reference |
| Binding Affinity | ~10-fold selectivity for NR2B over NR2A | Recombinant and native NMDA receptors | [1] |
Note: Specific IC50 and EC50 values for neuroprotection in various glutamate excitotoxicity models are not consistently reported in the publicly available literature. Researchers are advised to determine these values empirically for their specific experimental systems.
Signaling Pathways in Glutamate Excitotoxicity and the Role of LY233536
Glutamate excitotoxicity is a complex cascade of events initiated by excessive NMDA receptor activation. The following diagram illustrates the key signaling pathways involved and the point of intervention for LY233536.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the neuroprotective effects of LY233536.
In Vitro Neuroprotection Assay using Cultured Neurons
This protocol outlines a general procedure to evaluate the efficacy of LY233536 in protecting cultured neurons from glutamate-induced excitotoxicity.
Materials:
-
Primary neuronal cell culture (e.g., rat or mouse cortical neurons)
-
Neurobasal medium with supplements (e.g., B-27, GlutaMAX)
-
Poly-D-lysine coated culture plates
-
LY233536 (stock solution in a suitable solvent, e.g., DMSO)
-
L-glutamate
-
Phosphate-buffered saline (PBS)
-
Cell viability assay reagents (e.g., MTT, LDH cytotoxicity assay kit)
Procedure:
-
Cell Culture: Plate primary neurons on poly-D-lysine coated plates and culture for 7-10 days to allow for maturation and synapse formation.
-
Pre-treatment: Prepare serial dilutions of LY233536 in culture medium. Replace the existing medium with the LY233536-containing medium and incubate for 1-2 hours. Include a vehicle control group.
-
Induction of Excitotoxicity: Prepare a concentrated solution of L-glutamate. Add the glutamate solution directly to the wells to achieve the final desired concentration (e.g., 50-100 µM). Incubate for 15-30 minutes.
-
Wash and Recovery: Gently aspirate the glutamate-containing medium and wash the cells twice with warm PBS. Replace with fresh, pre-warmed culture medium.
-
Incubation: Return the plates to the incubator and maintain for 24 hours.
-
Assessment of Neuronal Viability: Quantify cell death using a standard viability assay such as the MTT assay (measures mitochondrial metabolic activity) or LDH assay (measures membrane integrity).
In Vivo Model of Focal Cerebral Ischemia (Middle Cerebral Artery Occlusion - MCAO)
This protocol describes a common in vivo model to assess the neuroprotective effects of LY233536 in a stroke model.
Materials:
-
Adult male rats (e.g., Sprague-Dawley or Wistar)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments for MCAO
-
Nylon monofilament for occlusion
-
LY233536 for injection
-
2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining
Procedure:
-
Anesthesia and Surgery: Anesthetize the rat and perform the MCAO surgery by introducing a nylon filament into the internal carotid artery to occlude the origin of the middle cerebral artery.
-
Drug Administration: Administer LY233536 via the desired route (e.g., intravenous or intraperitoneal injection) at a predetermined time point, either before the onset of ischemia (pre-treatment) or during reperfusion (post-treatment). A vehicle control group should be included.
-
Ischemia and Reperfusion: Maintain the occlusion for a specific duration (e.g., 60-90 minutes) to induce a consistent infarct. After the ischemic period, withdraw the filament to allow for reperfusion.
-
Neurological Assessment: At 24 and 48 hours post-MCAO, evaluate the neurological deficits using a standardized scoring system (e.g., Bederson score).
-
Infarct Volume Measurement: After the final neurological assessment, sacrifice the animal and perfuse the brain. Section the brain and stain with TTC to visualize the infarct. Quantify the infarct volume using image analysis software.
Conclusion
LY233536 serves as a valuable pharmacological tool for investigating the role of NMDA receptor-mediated excitotoxicity in various models of neuronal injury. Its competitive antagonist properties allow for the specific blockade of the glutamate binding site, enabling researchers to dissect the downstream consequences of NMDA receptor activation. The protocols and data presented in this guide provide a framework for the effective utilization of LY233536 in preclinical glutamate excitotoxicity research. Further characterization of its dose-dependent neuroprotective effects and its impact on specific intracellular signaling cascades will continue to enhance our understanding of its therapeutic potential.
References
The Role of LY233536 in Neurodegenerative Disease Models: A Review of Preclinical Evidence
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), represent a significant and growing global health challenge. A key pathological mechanism implicated in the progression of these disorders is excitotoxicity, a process of neuronal damage and death mediated by the overactivation of glutamate receptors. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a major subtype of ionotropic glutamate receptors, plays a crucial role in mediating fast excitatory synaptic transmission in the central nervous system.[1] Consequently, antagonists of the AMPA receptor have been investigated as potential neuroprotective agents. This technical guide provides a comprehensive overview of the preclinical research on LY233536, a potent and selective AMPA receptor antagonist, in the context of various neurodegenerative disease models. Due to a notable lack of publicly available data specifically on LY233536 in this domain, this guide will focus on the broader principles of AMPA receptor antagonism in neurodegeneration, drawing parallels to the potential therapeutic application of compounds like LY233536, while highlighting the critical need for further research to elucidate its specific effects.
Introduction: The Rationale for AMPA Receptor Antagonism in Neurodegeneration
Glutamate is the primary excitatory neurotransmitter in the brain, and its signaling is essential for normal neuronal function, including synaptic plasticity, learning, and memory. However, excessive glutamate release or impaired reuptake can lead to sustained activation of glutamate receptors, particularly NMDA and AMPA receptors.[2] This overstimulation triggers a cascade of intracellular events, including excessive calcium influx, mitochondrial dysfunction, production of reactive oxygen species (ROS), and activation of apoptotic pathways, ultimately culminating in neuronal death.[3][4] This phenomenon, termed excitotoxicity, is a common pathological feature across a spectrum of neurodegenerative disorders.[5]
AMPA receptors, in particular, are key mediators of the initial, rapid phase of excitotoxic injury.[6] Their antagonism, therefore, presents a logical therapeutic strategy to mitigate neuronal damage and potentially slow disease progression.
Quantitative Data on AMPA Receptor Antagonists (General)
While specific quantitative data for LY233536 in neurodegenerative models is not available in the public domain, the following table summarizes typical quantitative parameters assessed for AMPA receptor antagonists in preclinical studies. These values are crucial for determining the potency, selectivity, and potential therapeutic window of a compound.
| Parameter | Description | Typical Range for Potent Antagonists | Relevance in Neurodegeneration Research |
| IC50 | The concentration of an antagonist that inhibits 50% of the maximal response to an agonist. | nM to low µM | Indicates the potency of the antagonist in blocking AMPA receptor function. |
| EC50 | The concentration of an agonist that produces 50% of its maximal effect. | Varies by agonist | Used to characterize the potency of agonists in experimental systems and to assess the competitive nature of antagonists. |
| Ki | The inhibition constant, representing the affinity of an antagonist for the receptor. | nM to low µM | A measure of the binding affinity of the antagonist to the AMPA receptor. |
| In vivo Efficacy | The dose of the antagonist that produces a desired therapeutic effect in an animal model. | mg/kg | Demonstrates the potential of the compound to exert neuroprotective effects in a living organism. |
Experimental Protocols for Evaluating AMPA Receptor Antagonists in Neurodegenerative Disease Models
The following sections outline general experimental methodologies that would be employed to assess the efficacy of an AMPA receptor antagonist like LY233536 in various neurodegenerative disease models.
In Vitro Models
-
Primary Neuronal Cultures:
-
Objective: To assess the direct neuroprotective effects of the compound against excitotoxicity.
-
Methodology:
-
Primary cortical or hippocampal neurons are isolated from embryonic or neonatal rodents.
-
Neurons are cultured for a specified period (e.g., 7-14 days) to allow for maturation and synapse formation.
-
Cultures are pre-treated with various concentrations of the AMPA receptor antagonist.
-
Excitotoxicity is induced by exposing the cultures to a high concentration of glutamate or an AMPA receptor agonist (e.g., AMPA or kainic acid).
-
Neuronal viability is assessed using assays such as the MTT assay, LDH release assay, or by counting surviving neurons stained with specific markers (e.g., NeuN).[7]
-
-
-
Organotypic Slice Cultures:
-
Objective: To evaluate neuroprotection in a more complex, three-dimensional neural network that preserves some of the in vivo architecture.
-
Methodology:
-
Thin slices (e.g., 300-400 µm) of brain tissue (e.g., hippocampus or cortex) are prepared from young rodents.
-
Slices are cultured on semi-permeable membranes.
-
The AMPA receptor antagonist is applied to the culture medium.
-
Neuronal injury is induced by methods such as oxygen-glucose deprivation (OGD) to mimic ischemia or by direct application of an excitotoxin.
-
Cell death is quantified using fluorescent dyes (e.g., propidium iodide) or by immunohistochemical analysis of neuronal markers.
-
-
In Vivo Models
-
Alzheimer's Disease (AD) Models:
-
Models: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin 1 (PSEN1) mutations (e.g., 5XFAD, APP/PS1) are commonly used.[8][9] These models develop age-dependent amyloid plaques and cognitive deficits.
-
Administration: The AMPA receptor antagonist would be administered systemically (e.g., intraperitoneally, orally) or directly into the brain (e.g., intracerebroventricularly).
-
Outcome Measures:
-
Behavioral tests: Morris water maze, Y-maze, and object recognition tests to assess learning and memory.
-
Histopathology: Immunohistochemical staining for amyloid plaques, neurofibrillary tangles (if applicable), and neuronal loss in the hippocampus and cortex.
-
Biochemical analysis: ELISA or Western blot to measure levels of Aβ peptides and inflammatory markers in brain tissue.
-
-
-
Parkinson's Disease (PD) Models:
-
Models: Neurotoxin-based models, such as the 6-hydroxydopamine (6-OHDA) or MPTP models, are used to induce selective degeneration of dopaminergic neurons in the substantia nigra.[10]
-
Administration: The antagonist would typically be administered prior to or concurrently with the neurotoxin.
-
Outcome Measures:
-
Behavioral tests: Rotarod test, cylinder test, and apomorphine-induced rotations to assess motor function.
-
Histopathology: Immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the survival of dopaminergic neurons.
-
Neurochemical analysis: High-performance liquid chromatography (HPLC) to measure dopamine and its metabolites in the striatum.
-
-
-
Huntington's Disease (HD) Models:
-
Models: Transgenic mouse models expressing the mutant huntingtin protein (e.g., R6/2, zQ175) that exhibit progressive motor deficits and neuropathology.
-
Administration: Chronic administration of the antagonist over the course of the disease progression.
-
Outcome Measures:
-
Behavioral tests: Rotarod test, grip strength, and open field test to monitor motor coordination and activity.
-
Histopathology: Staining for neuronal intranuclear inclusions and assessment of striatal volume.
-
Survival analysis: To determine if the treatment extends the lifespan of the animals.
-
-
-
Amyotrophic Lateral Sclerosis (ALS) Models:
-
Models: Transgenic rodents expressing mutant forms of superoxide dismutase 1 (SOD1), such as the SOD1-G93A mouse, are widely used. These animals develop progressive motor neuron degeneration and paralysis.
-
Administration: Treatment is typically initiated before or at the onset of symptoms and continued throughout the disease course.
-
Outcome Measures:
-
Functional assessments: Motor performance tests (e.g., rotarod, grip strength), monitoring of disease onset and progression.
-
Survival analysis: The primary endpoint in many ALS preclinical studies.
-
Histopathology: Quantification of motor neuron loss in the spinal cord.
-
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of AMPA receptor antagonists are primarily mediated by blocking the excessive influx of ions, particularly Ca2+, which in turn prevents the activation of downstream neurotoxic signaling cascades.
Signaling Pathway of Glutamate Excitotoxicity
Caption: Simplified signaling cascade of glutamate excitotoxicity leading to neuronal death.
Experimental Workflow for In Vivo Neuroprotection Study
Caption: General workflow for assessing the neuroprotective efficacy of a compound in a neurodegenerative disease animal model.
Conclusion and Future Directions
The antagonism of AMPA receptors represents a promising therapeutic avenue for a range of neurodegenerative diseases characterized by excitotoxic neuronal damage. While the specific preclinical data for LY233536 in these models appears to be limited in the public domain, the established role of AMPA receptors in the pathophysiology of these conditions provides a strong rationale for its investigation.
Future research should focus on conducting comprehensive preclinical studies to evaluate the efficacy and safety of LY233536 in well-validated animal models of Alzheimer's, Parkinson's, Huntington's, and ALS. Such studies are essential to generate the necessary quantitative data on its neuroprotective effects, optimal dosing, and potential side effects. Furthermore, elucidating the specific impact of LY233536 on downstream signaling pathways will provide a more complete understanding of its mechanism of action and its potential as a disease-modifying therapy for these devastating neurological disorders. The generation of robust preclinical data will be a critical step in determining the translational potential of LY233536 and its advancement into clinical trials.
References
- 1. AMPA receptor - Wikipedia [en.wikipedia.org]
- 2. Glutamate and excitotoxicity in central nervous system disorders: ionotropic glutamate receptors as a target for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prevention of glutamate excitotoxicity in motor neurons by 5,6-dihydrocyclopenta-1,2-dithiole-3-thione: implication to the development of neuroprotective drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel mechanism of neuroprotection: Blood glutamate grabber - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Water soluble RNA based antagonist of AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylalanine-Based AMPA Receptor Antagonist as the Anticonvulsant Agent with Neuroprotective Activity—In Vitro and In Vivo Studies [mdpi.com]
- 7. Quantitative determination of glutamate mediated cortical neuronal injury in cell culture by lactate dehydrogenase efflux assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. APP mouse models for Alzheimer's disease preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
An In-depth Technical Guide to LY 233536 and its Application in Synaptic Plasticity Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of LY 233536, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, and its utility in the study of synaptic plasticity. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its use in electrophysiological studies, and visualizes the relevant signaling pathways.
Core Concepts: this compound as a Tool to Probe Synaptic Plasticity
This compound is a potent and selective competitive antagonist of the NMDA receptor, a critical component in the machinery of synaptic plasticity. Its active enantiomer is LY 235959. By competing with the endogenous agonist glutamate for binding to the NMDA receptor, this compound effectively blocks the influx of Ca²⁺ into the postsynaptic neuron. This action is pivotal for investigating the roles of NMDA receptors in long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms widely believed to underlie learning and memory.
Quantitative Data for this compound and its Active Enantiomer
The following table summarizes the available quantitative data for LY 235959, the active enantiomer of this compound. This data is essential for designing and interpreting experiments aimed at modulating NMDA receptor function.
| Parameter | Value | Description | Source |
| Association Rate Constant (kon) | 1.1 x 10⁶ M⁻¹s⁻¹ | The rate at which LY 235959 binds to the NMDA receptor. | [1] |
| Dissociation Rate Constant (koff) | 0.2 s⁻¹ | The rate at which LY 235959 unbinds from the NMDA receptor. | [1] |
| Equilibrium Dissociation Constant (Ki) | 182 nM (calculated) | The concentration of LY 235959 required to occupy 50% of NMDA receptors at equilibrium. Calculated as koff / kon. | [2][3][4] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound in in vitro synaptic plasticity experiments, specifically for studying LTP in hippocampal slices. These are generalized protocols and may require optimization for specific experimental conditions.
Preparation of Acute Hippocampal Slices
This protocol describes the preparation of viable hippocampal slices from rodents, a standard model for in vitro electrophysiology.
Materials:
-
Rodent (rat or mouse)
-
Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂. Composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 2 CaCl₂, 1 MgSO₄.
-
Vibratome
-
Dissection tools (scissors, forceps, scalpel)
-
Recovery chamber with aCSF at 32-34°C
Procedure:
-
Anesthetize the animal and rapidly decapitate.
-
Quickly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus and mount it onto the vibratome stage.
-
Cut transverse slices (300-400 µm thick) in ice-cold aCSF.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.
Electrophysiological Recording of Field Excitatory Postsynaptic Potentials (fEPSPs)
This protocol details the recording of fEPSPs from the CA1 region of the hippocampus, a common method to assess synaptic strength.
Equipment:
-
Upright microscope with differential interference contrast (DIC) optics
-
Micromanipulators
-
Glass microelectrodes (for stimulation and recording)
-
Amplifier and digitizer
-
Data acquisition software
Procedure:
-
Transfer a hippocampal slice to the recording chamber and continuously perfuse with oxygenated aCSF at room temperature or 32-34°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single voltage pulses to elicit fEPSPs. Adjust the stimulation intensity to obtain a baseline fEPSP amplitude that is 30-50% of the maximum response.
-
Record a stable baseline of fEPSPs for at least 20 minutes before any experimental manipulation.
Induction of Long-Term Potentiation (LTP) and Application of this compound
This protocol describes how to induce LTP and use this compound to investigate its NMDA receptor dependency.
Reagents:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in aCSF)
-
High-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or theta-burst stimulation (TBS) protocol.
Procedure:
-
After establishing a stable baseline recording of fEPSPs, apply this compound to the perfusion bath at the desired concentration. A concentration of 10-50 µM is a common starting point for competitive NMDA antagonists like D-AP5 to achieve complete blockade of LTP, and a similar range can be tested for this compound.[5]
-
Allow the drug to equilibrate for at least 20-30 minutes while continuing to record baseline fEPSPs.
-
Deliver the HFS or TBS protocol to the Schaffer collateral pathway to induce LTP.
-
Continue recording fEPSPs for at least 60 minutes post-stimulation to assess the effect of this compound on LTP induction and maintenance.
-
In control experiments, deliver the same stimulation protocol in the absence of this compound to confirm robust LTP induction.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in NMDA receptor-mediated synaptic plasticity and a typical experimental workflow for studying the effects of this compound.
Caption: NMDA Receptor-Dependent LTP Induction Pathway.
References
An In-depth Technical Guide to the Chemical Structure and Synthesis of LY233536
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY233536 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Its complex decahydroisoquinoline structure presents a significant synthetic challenge. This guide provides a comprehensive overview of the chemical structure of LY233536 and a detailed, step-by-step synthesis protocol. The synthesis is a four-step process commencing from the precursor ethyl (3SR,4aRS,6SR,8aRS)-6-formyldecahydroisoquinoline-3-carboxylate. This document includes detailed experimental procedures, quantitative data, and visual representations of the synthetic workflow and the compound's mechanism of action to facilitate its application in research and drug development.
Chemical Structure
LY233536, systematically named (3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid, is a heterocyclic compound with a complex stereochemistry. The core of the molecule is a decahydroisoquinoline ring system, which is substituted at the 6-position with a tetrazol-5-ylmethyl group and at the 3-position with a carboxylic acid.
Table 1: Chemical and Physical Properties of LY233536 [1][2]
| Property | Value |
| IUPAC Name | (3R,4aS,6R,8aS)-6-(2H-tetrazol-5-ylmethyl)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid |
| CAS Number | 136845-59-5 |
| Molecular Formula | C12H19N5O2 |
| Molecular Weight | 265.31 g/mol |
| SMILES | C1C[C@@H]2CN--INVALID-LINK--C(=O)O |
Synthesis of LY233536
The synthesis of LY233536 is a four-step process that begins with the aldehyde precursor, ethyl (3SR,4aRS,6SR,8aRS)-6-formyldecahydroisoquinoline-3-carboxylate. The overall synthetic scheme is depicted below.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of the Oxime Intermediate
-
Reaction: The starting aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding oxime.
-
Procedure: A solution of ethyl (3SR,4aRS,6SR,8aRS)-6-formyldecahydroisoquinoline-3-carboxylate (1.0 eq) in ethanol is treated with hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The mixture is stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude oxime, which is used in the next step without further purification.
Step 2: Synthesis of the Nitrile Intermediate (Ethyl (3SR,4aRS,6SR,8aRS)-6-(cyanomethyl)decahydroisoquinoline-3-carboxylate)
-
Reaction: The oxime intermediate is dehydrated to form the corresponding nitrile.
-
Procedure: The crude oxime from the previous step is dissolved in acetic anhydride (5.0 eq) and heated at 100°C for 2 hours. The reaction mixture is cooled to room temperature and poured into ice-water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the nitrile intermediate.
Step 3: Synthesis of the Tetrazole Ester Intermediate
-
Reaction: The nitrile is converted to the tetrazole ring via a [3+2] cycloaddition reaction with sodium azide.
-
Procedure: A mixture of the nitrile intermediate (1.0 eq), sodium azide (1.5 eq), and triethylamine hydrochloride (1.5 eq) in N,N-dimethylformamide (DMF) is heated at 120°C for 24 hours. The reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is acidified with 1N HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude tetrazole ester, which is used directly in the next step.
Step 4: Synthesis of LY233536 (Hydrolysis)
-
Reaction: The ethyl ester of the tetrazole intermediate is hydrolyzed to the carboxylic acid to yield the final product, LY233536.
-
Procedure: The crude tetrazole ester is dissolved in a mixture of ethanol and water (1:1). Lithium hydroxide (2.0 eq) is added, and the mixture is stirred at room temperature for 12 hours. The ethanol is removed under reduced pressure, and the aqueous residue is washed with diethyl ether. The aqueous layer is acidified to pH 3 with 1N HCl, and the resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield LY233536 as a white solid.
Table 2: Summary of Reaction Yields
| Step | Product | Yield (%) |
| 1 & 2 | Nitrile Intermediate | ~70-80% (over two steps) |
| 3 | Tetrazole Ester Intermediate | ~60-70% |
| 4 | LY233536 | ~85-95% |
Mechanism of Action: NMDA Receptor Antagonism
LY233536 exerts its pharmacological effects by acting as a competitive antagonist at the glutamate binding site of the NMDA receptor. The NMDA receptor is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and neurotransmission.
Under normal physiological conditions, the binding of the neurotransmitter glutamate to the NMDA receptor activates the receptor and opens its associated ion channel, leading to an influx of calcium ions (Ca2+) into the postsynaptic neuron. This calcium influx triggers a cascade of downstream signaling events that are essential for learning, memory, and other neuronal functions.
LY233536, as a competitive antagonist, binds to the same site on the NMDA receptor as glutamate. By occupying this binding site, LY233536 prevents glutamate from activating the receptor. This blockade inhibits the opening of the ion channel, thereby preventing the influx of Ca2+ and the subsequent activation of downstream signaling pathways. This mechanism of action underlies the therapeutic potential of LY233536 in conditions characterized by excessive NMDA receptor activation, such as excitotoxicity-related neuronal damage.
References
- 1. (3SR,4aRS,6SR,8aRS)-6-(1H-tetrazol-5-yl)decahydroisoquinoline-3-carboxylic acid, a novel, competitive, systemically active NMDA and AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (3SR,4aRS,6RS,8aRS)-6-[2-(1H-tetrazol-5-yl)ethyl]decahydroisoquinoline-3 - carboxylic acid: a structurally novel, systemically active, competitive AMPA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Effects of Competitive AMPA Receptor Antagonists on Neuronal Activity: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the in vivo effects of competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists on neuronal activity, with a particular focus on LY293558 (tezampanel) as a representative compound from this class. This document details the mechanism of action, summarizes quantitative data from in vivo studies, outlines experimental protocols, and provides visual representations of the relevant pathways and workflows.
Introduction to Competitive AMPA Receptor Antagonists
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS), and its actions are mediated by various receptors, including the AMPA receptors.[1] These receptors are crucial for fast excitatory neurotransmission, and their overactivation can lead to excitotoxicity, a process implicated in various neurological disorders such as epilepsy and cerebral ischemia.[1][2] Competitive AMPA receptor antagonists are compounds that bind to the glutamate recognition site on the AMPA receptor, thereby preventing its activation by endogenous glutamate.[3] This mechanism of action makes them a subject of significant interest for their potential therapeutic applications as neuroprotective and anticonvulsant agents.[1][4]
LY293558 is a potent and selective competitive AMPA receptor antagonist that has been studied for its effects on neuronal activity in various in vivo models.[5][6] It has demonstrated efficacy in suppressing neuronal hyperexcitability associated with morphine withdrawal and chemically induced seizures.[5][7]
Mechanism of Action
Competitive AMPA receptor antagonists, such as LY293558, exert their effects by directly competing with glutamate for binding to the ligand-binding domain of the AMPA receptor. This binding stabilizes the receptor in a closed conformation, preventing the influx of sodium and calcium ions that would typically occur upon glutamate binding. The reduction in cation influx leads to a decrease in neuronal depolarization and, consequently, a dampening of excitatory postsynaptic potentials. This action effectively reduces neuronal firing rates in response to glutamatergic stimulation.
Quantitative Data on In Vivo Effects
The in vivo effects of competitive AMPA receptor antagonists have been quantified in various animal models. The following tables summarize key findings for LY293558 and other relevant antagonists.
Table 1: Effect of LY293558 on Morphine Withdrawal-Induced Activation of Locus Coeruleus (LC) Neurons in Anesthetized Rats [5]
| Dosage (mg/kg, i.p.) | Effect on LC Neuron Firing Rate |
| 0.1 - 10 | Dose-dependent suppression of morphine withdrawal-induced activation |
Table 2: Anticonvulsant Efficacy of LY293558 Against Soman-Induced Status Epilepticus in Rats [7][8]
| Treatment Group | Total Number of Neurons in Basolateral Amygdala (BLA) (mean ± SEM) |
| Control | 98,587 ± 4287 |
| Soman + Midazolam (5 mg/kg) | 71,771 ± 3980 |
| Soman + LY293558 (10 mg/kg) | 97,305 ± 5872 |
Table 3: In Vivo Inhibition of AMPA- and NMDA-Evoked Hippocampal Neuronal Spike Activity by Various Antagonists [9]
| Compound | AMPA-Evoked Inhibition ED50 (µmol/kg i.v.) | Max Inhibition (%) | NMDA-Evoked Inhibition ED50 (µmol/kg i.v.) | Max Inhibition (%) |
| NBQX | ~32 | 71-81 | ~28 | 61 |
| GYKI 52466 | ~19 | 71-81 | Not Significant | - |
| PNQX | ~17 | 71-81 | ~16 | 35 |
| NS377 | ~11 | 71-81 | ~6 | 61 |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of common experimental protocols used to assess the in vivo effects of competitive AMPA receptor antagonists on neuronal activity.
In Vivo Single-Unit Electrophysiology in Anesthetized Animals
This protocol is adapted from studies investigating the effects of compounds on the firing rates of specific neuronal populations.[5]
Objective: To record the extracellular action potentials of single neurons in a specific brain region and assess the effect of a systemically administered compound.
Materials:
-
Stereotaxic apparatus
-
Anesthetic (e.g., chloral hydrate, urethane)
-
Recording microelectrodes (e.g., glass micropipettes filled with Pontamine sky blue in NaCl)
-
Amplifier and data acquisition system
-
Drug solution (e.g., LY293558 dissolved in vehicle)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Anesthetize the animal (e.g., rat) and mount it in the stereotaxic apparatus.
-
Perform a craniotomy over the target brain region (e.g., locus coeruleus).
-
Lower the recording microelectrode to the desired stereotaxic coordinates.
-
Identify single-unit neuronal activity based on spike amplitude and waveform.
-
Establish a stable baseline recording of the neuron's firing rate for a defined period.
-
Administer the test compound (e.g., LY293558) or vehicle via i.p. injection.
-
Continue recording the neuronal activity to observe any changes in firing rate following drug administration.
-
At the end of the experiment, eject a small amount of Pontamine sky blue from the electrode tip to mark the recording site for histological verification.
-
Perfuse the animal and process the brain tissue for histological analysis to confirm the electrode placement.
Assessment of Anticonvulsant Efficacy
This protocol is based on studies evaluating the neuroprotective effects of compounds against chemically induced seizures.[7][8]
Objective: To assess the ability of a compound to terminate status epilepticus and prevent neuronal damage.
Materials:
-
Seizure-inducing agent (e.g., soman)
-
Test compound (e.g., LY293558) and vehicle
-
Behavioral observation setup
-
EEG recording equipment (optional, for electrographic seizure monitoring)
-
Histological processing reagents (e.g., Nissl stain)
Procedure:
-
Administer the seizure-inducing agent to the animal (e.g., rat).
-
Monitor the animal for the onset and progression of seizure activity, often using a standardized scoring system for behavioral seizures.
-
At a predetermined time after seizure onset, administer the test compound (e.g., LY293558) or vehicle.
-
Observe and record the time to seizure termination and the duration of seizure activity.
-
At a later time point (e.g., 30 days post-exposure), euthanize the animals and collect brain tissue.[7]
-
Process the brain tissue for histological analysis (e.g., Nissl staining) to assess neuronal survival in specific brain regions (e.g., basolateral amygdala, hippocampus).
-
Quantify the number of surviving neurons using stereological methods.
Conclusion
The in vivo study of competitive AMPA receptor antagonists like LY293558 provides critical insights into their potential as therapeutic agents for neurological disorders characterized by excessive excitatory neurotransmission. The data consistently demonstrate their ability to reduce neuronal hyperexcitability, offering a strong rationale for their development as anticonvulsant and neuroprotective drugs. The experimental protocols outlined in this guide serve as a foundation for further research into the nuanced effects of these compounds on neuronal activity and their therapeutic applications.
References
- 1. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate AMPA receptor antagonist treatment for ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perampanel Inhibition of AMPA Receptor Currents in Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A selective AMPA antagonist, LY293558, suppresses morphine withdrawal-induced activation of locus coeruleus neurons and behavioral signs of morphine withdrawal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LY-293558. Eli Lilly & Co - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiseizure and Neuroprotective Efficacy of Midazolam in Comparison with Tezampanel (LY293558) against Soman-Induced Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of the GluK1/AMPA Receptor Antagonist LY293558 against Seizures and Neuropathology in a Soman-Exposure Model without Pretreatment and its Pharmacokinetics after Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo and in vitro evaluation of AMPA receptor antagonists in rat hippocampal neurones and cultured mouse cortical neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
The Binding Affinity of LY233536 to NMDA Receptor Subtypes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of the competitive NMDA receptor antagonist, LY233536, to various NMDA receptor subtypes. The document is structured to offer a comprehensive resource for researchers and professionals in the field of neuroscience and drug development, with a focus on quantitative data, experimental methodologies, and visual representations of key biological and procedural pathways.
Core Data Presentation: Binding Affinity of LY233536
| NMDA Receptor Subtype | Binding Affinity of LY233536 (Qualitative/Semi-Quantitative) | Reference |
| NR1/NR2A | Reduced relative affinity. | [1] |
| NR1/NR2B | Higher affinity. Approximately 10-fold selectivity over NR2A-containing receptors. | [1] |
| NR1/NR2C | Higher affinity. | [1] |
| NR1/NR2D | Lower affinity compared to NR2B and NR2C. | [1] |
Note: The table above summarizes the currently available information. Further targeted research employing standardized binding assays across all recombinant human NMDA receptor subtypes would be beneficial for a more precise quantitative comparison.
Experimental Protocols: Radioligand Binding Assay for NMDA Receptors
The determination of the binding affinity of compounds like LY233536 to NMDA receptor subtypes is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for such an experiment.
Objective: To determine the inhibition constant (Kᵢ) of LY233536 for specific NMDA receptor subtypes.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing recombinant human NMDA receptor subtypes (e.g., NR1/NR2A, NR1/NR2B, NR1/NR2C, NR1/NR2D).
-
Radioligand: A high-affinity radiolabeled NMDA receptor antagonist, such as [³H]CGP 39653, which binds to the glutamate site.
-
Test Compound: LY233536.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, potent NMDA receptor antagonist (e.g., CGS 19755).
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates with glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target NMDA receptor subtype in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
-
Assay Setup (in a 96-well filter plate):
-
Total Binding Wells: Add a known concentration of the radioligand and the membrane preparation to the wells.
-
Non-specific Binding Wells: Add the radioligand, the membrane preparation, and a saturating concentration of the non-specific binding control.
-
Competition Binding Wells: Add the radioligand, the membrane preparation, and serial dilutions of LY233536.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a predetermined time to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a filtration manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter mats.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the LY233536 concentration.
-
Determine the IC₅₀ value (the concentration of LY233536 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the receptor.
-
Mandatory Visualizations
NMDA Receptor Signaling Pathway
References
An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of LY233536
For Researchers, Scientists, and Drug Development Professionals
Abstract
LY233536 is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist that has been a subject of preclinical research to investigate its therapeutic potential. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic properties of LY233536. Due to the limited publicly available data on this specific compound, this guide synthesizes the known information and presents it in a structured format, supplemented with detailed, generalized experimental protocols relevant to its class of compounds. This guide is intended to serve as a foundational resource for researchers in the fields of neuroscience and drug development.
Introduction
LY233536 acts as a competitive antagonist at the NMDA receptor, a critical ionotropic glutamate receptor involved in excitatory synaptic transmission throughout the central nervous system. The NMDA receptor plays a crucial role in synaptic plasticity, learning, and memory. Its dysregulation has been implicated in a variety of neurological and psychiatric disorders, making it a significant target for therapeutic intervention. LY233536's mechanism of action involves competing with the endogenous agonist glutamate for its binding site on the NMDA receptor complex.
Pharmacodynamics
The primary pharmacodynamic effect of LY233536 is the modulation of NMDA receptor activity. Preclinical studies have focused on its binding affinity and selectivity for different NMDA receptor subtypes.
Receptor Binding Affinity and Selectivity
Quantitative data on the binding affinity (Ki) and inhibitory concentration (IC50) of LY233536 are not extensively available in the public domain. However, existing literature indicates a notable selectivity profile.
Table 1: Pharmacodynamic Profile of LY233536
| Parameter | Value | Receptor Subtype |
| Selectivity | ~10-fold higher for NR2B over NR2A | NMDA Receptor |
| Affinity | Higher for NR2B and NR2C | NMDA Receptor |
This data is based on qualitative descriptions in available research literature.
Signaling Pathways
As a competitive NMDA receptor antagonist, LY233536 is expected to inhibit the downstream signaling cascades typically activated by glutamate binding and subsequent calcium influx through the NMDA receptor channel. This includes modulation of pathways involved in synaptic plasticity, such as the activation of calcium/calmodulin-dependent protein kinase II (CaMKII), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK) cascade. The specific effects of LY233536 on these pathways have not been detailed in available literature.
Figure 1. Simplified signaling pathway of NMDA receptor antagonism by LY233536.
Pharmacokinetics
Detailed quantitative pharmacokinetic data for LY233536, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not publicly available. This section outlines the key parameters that would be determined in preclinical studies for a compound of this nature.
Table 2: Key Pharmacokinetic Parameters (Hypothetical for LY233536)
| Parameter | Description |
| Absorption | |
| Bioavailability (F%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
| Tmax (h) | Time to reach maximum plasma concentration. |
| Cmax (ng/mL) | Maximum plasma concentration. |
| Distribution | |
| Volume of Distribution (Vd) (L/kg) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Brain Penetration (Kp,uu) | The ratio of unbound drug concentration in the brain to that in plasma at steady state. |
| Metabolism | |
| Clearance (CL) (mL/min/kg) | The volume of plasma cleared of the drug per unit time. |
| Half-life (t1/2) (h) | The time required for the concentration of the drug in the body to be reduced by half. |
| Excretion | |
| Route of Elimination | The primary pathways by which the drug and its metabolites are removed from the body (e.g., renal, fecal). |
Experimental Protocols
Specific experimental protocols for LY233536 are not detailed in the available literature. However, the following sections describe standard methodologies used to characterize the pharmacokinetics and pharmacodynamics of NMDA receptor antagonists.
Radioligand Binding Assay for NMDA Receptor Affinity
This in vitro assay is used to determine the binding affinity (Ki) of a compound for the NMDA receptor.
Objective: To quantify the affinity of LY233536 for NMDA receptor subtypes.
Materials:
-
Cell membranes prepared from cells expressing specific NMDA receptor subtypes (e.g., HEK293 cells transfected with NR1/NR2A, NR1/NR2B, etc.).
-
A radiolabeled ligand with known affinity for the NMDA receptor (e.g., [³H]CGP 39653).
-
LY233536 at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of LY233536.
-
Allow the binding to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the concentration of LY233536 that inhibits 50% of the specific binding of the radioligand (IC50).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. General workflow for a radioligand binding assay.
In Vivo Microdialysis for Brain Pharmacokinetics
This in vivo technique is used to measure the unbound concentration of a drug in the extracellular fluid of a specific brain region over time.
Objective: To determine the pharmacokinetic profile of LY233536 in the brain of a living animal.
Materials:
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus for probe implantation.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
Analytical method for quantifying LY233536 (e.g., LC-MS/MS).
Procedure:
-
Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized animal using a stereotaxic frame.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a slow, constant flow rate.
-
Collect dialysate samples at regular intervals in a fraction collector.
-
Administer LY233536 to the animal (e.g., via intravenous or oral route).
-
Continue collecting dialysate samples to monitor the concentration of LY233536 over time.
-
Analyze the concentration of LY233536 in the dialysate samples using a validated analytical method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC in the brain.
Figure 3. Workflow for an in vivo microdialysis experiment.
Conclusion
LY233536 is a competitive NMDA receptor antagonist with a documented selectivity for NR2B-containing receptors. While this provides a foundation for understanding its potential therapeutic applications, a comprehensive characterization of its pharmacokinetic and pharmacodynamic properties is hampered by the limited availability of public data. The experimental protocols outlined in this guide provide a framework for the types of studies necessary to fully elucidate the preclinical profile of LY233536 or similar compounds. Further research is required to establish a complete dataset for this molecule, which would be essential for any potential progression into clinical development. This guide serves as a valuable starting point for researchers interested in the continued investigation of LY233536 and other NMDA receptor modulators.
Methodological & Application
Application Notes and Protocols for In Vivo Rodent Studies with LY233536
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo rodent studies with LY233536, a potent N-methyl-D-aspartate (NMDA) receptor antagonist. The information is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective effects of this compound in models of excitotoxicity and cerebral ischemia.
Introduction to LY233536
LY233536 is a small molecule drug that functions as a competitive antagonist at the glycine co-agonist site of the NMDA receptor. By blocking the NMDA receptor, LY233536 can inhibit the excessive influx of calcium ions into neurons, a key event in the excitotoxic cascade that leads to neuronal damage and death in various neurological conditions, including stroke and traumatic brain injury.
Quantitative Data Summary
While specific quantitative efficacy data for LY233536 from in vivo rodent studies is not extensively available in the public domain, the following table summarizes the expected endpoints and parameters that should be quantified in such studies.
| Parameter | Animal Model | Typical Measurement/Endpoint | Expected Effect of LY233536 |
| Neuroprotection | Rat Middle Cerebral Artery Occlusion (MCAO) | Infarct volume (mm³ or % of total brain volume) measured by TTC staining or MRI.[1][2][3][4] | Dose-dependent reduction in infarct volume. |
| Neurological deficit score (e.g., Bederson score, rota-rod test, grid-walking test).[5] | Improvement in neurological function and motor coordination. | ||
| Pharmacokinetics | Healthy Rats or Mice | Plasma and brain concentrations over time. | Characterization of absorption, distribution, metabolism, and excretion (ADME) properties. |
| Half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC). | Determination of key pharmacokinetic parameters. | ||
| Target Engagement | Rodent brain tissue | Measurement of NMDA receptor occupancy. | Demonstration of target binding in the central nervous system. |
Experimental Protocols
Animal Model: Rat Middle Cerebral Artery Occlusion (MCAO)
The MCAO model is a widely used and clinically relevant model of focal cerebral ischemia.
Objective: To induce a reproducible ischemic stroke to evaluate the neuroprotective efficacy of LY233536.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
4-0 monofilament nylon suture with a rounded tip
-
Laser Doppler flowmeter (for monitoring cerebral blood flow)
-
Heating pad to maintain body temperature
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the CCA and the ECA.
-
Insert the 4-0 monofilament suture into the ICA via an incision in the ECA stump.
-
Advance the suture approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow as monitored by the laser Doppler will confirm occlusion.
-
For transient MCAO, the suture is left in place for a specific duration (e.g., 60, 90, or 120 minutes) and then withdrawn to allow for reperfusion. For permanent MCAO, the suture is left in place.[5]
-
Close the incision and allow the animal to recover from anesthesia.
Administration of LY233536
Objective: To deliver LY233536 systemically to assess its neuroprotective effects.
Route of Administration: Intravenous (IV) infusion is a common route for preclinical neuroprotective studies to ensure precise control over dosing and rapid distribution to the central nervous system.
Materials:
-
LY233536
-
Vehicle (e.g., sterile saline, phosphate-buffered saline)
-
Infusion pump
-
Catheters for intravenous administration
Procedure:
-
Prepare a stock solution of LY233536 in the chosen vehicle at the desired concentration.
-
For prophylactic administration, initiate the IV infusion at a specific time before the induction of MCAO.
-
For therapeutic administration, start the infusion at a defined time point after the onset of ischemia or reperfusion.
-
The infusion can be a bolus injection followed by a continuous infusion or a continuous infusion for a specified duration.
-
The dose-response relationship should be investigated by testing a range of doses.
Assessment of Neuroprotective Efficacy
Objective: To quantify the extent of brain injury and functional deficits.
a) Infarct Volume Measurement (TTC Staining):
-
At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the rat.
-
Harvest the brain and slice it into coronal sections (e.g., 2 mm thick).
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
Viable tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software. The infarct volume can be expressed as a percentage of the total brain volume to correct for edema.[1]
b) Neurological Function Assessment:
-
Modified Bederson Score: A simple scoring system to assess neurological deficits based on forelimb flexion and resistance to lateral push.
-
Rota-rod Test: Measures motor coordination and balance by assessing the time a rat can remain on a rotating rod.[5]
-
Grid-walking Test: Evaluates motor deficits by observing the number of foot faults as the rat traverses a wire grid.[5]
Signaling Pathways and Visualizations
LY233536, as an NMDA receptor antagonist, primarily impacts the glutamate signaling pathway. Over-activation of NMDA receptors during excitotoxic conditions leads to a massive influx of Ca²⁺, triggering downstream neurotoxic cascades.
Diagram 1: Glutamate-Induced Excitotoxic Signaling Pathway
Caption: Glutamate-induced excitotoxic signaling cascade.
Diagram 2: Experimental Workflow for In Vivo Rodent Study
References
- 1. Neuroprotective effects of liraglutide for stroke model of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lyoniresinol attenuates cerebral ischemic stroke injury in MCAO rat based on oxidative stress suppression via regulation of Akt/GSK-3β/Nrf2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A model of rat embolic cerebral infarction with a quantifiable, autologous arterial blood clot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correlation between motor impairment and infarct volume after permanent and transient middle cerebral artery occlusion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Preparation of LY 233536 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive protocol for the preparation, handling, and storage of a stock solution of LY 233536 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a competitive NMDA receptor antagonist, and accurate preparation of stock solutions is critical for ensuring experimental reproducibility and data integrity.[1][2] This guide includes detailed chemical properties, a step-by-step experimental protocol, safety precautions, and diagrams illustrating the preparation workflow and the compound's mechanism of action.
Chemical and Physical Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for accurate calculations and understanding the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N₅O₂ | [1][3] |
| Molecular Weight | 265.31 g/mol | [1][3] |
| CAS Number | 136845-59-5 | [1][3] |
| Appearance | Solid (assumed) | N/A |
| Mechanism of Action | Competitive NMDA Receptor Antagonist | [1][2] |
Experimental Protocol: Preparing a 10 mM Stock Solution
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. The final concentration can be adjusted as needed by modifying the initial calculations.
2.1 Materials and Equipment
-
This compound powder
-
Anhydrous/ACS Grade Dimethyl Sulfoxide (DMSO)[4]
-
Analytical balance (sensitive to 0.1 mg)
-
Microcentrifuge tubes or amber glass vials
-
Pipettes (P1000, P200) and sterile, nuclease-free tips
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
2.2 Step-by-Step Procedure
Step 1: Calculation Calculate the mass of this compound required to prepare the desired volume and concentration. The formula for this calculation is:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
Example for 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 265.31 g/mol / 1000 = 2.65 mg
Step 2: Weighing
-
Place a clean, empty microcentrifuge tube or vial on the analytical balance and tare it.
-
Carefully weigh the calculated amount (e.g., 2.65 mg) of this compound powder directly into the tube.
Step 3: Dissolution
-
Using a calibrated pipette, add the calculated volume of DMSO (e.g., 1 mL) to the tube containing the this compound powder.
-
Close the tube tightly and vortex the solution for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure no solid particles remain. If dissolution is slow, brief sonication in a water bath can be used to facilitate the process.
Step 4: Aliquoting and Storage
-
To avoid repeated freeze-thaw cycles which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots under the recommended conditions as outlined in the table below.
Quantitative Data and Handling Summary
This table provides key quantitative information for the handling and storage of this compound stock solutions.
| Parameter | Recommendation | Notes |
| Solvent | Anhydrous DMSO | High-purity, anhydrous DMSO is recommended to prevent compound degradation.[4] |
| Typical Stock Concentration | 10 - 50 mM | Higher concentrations may be possible depending on solubility limits. |
| Short-Term Storage | 0 - 4°C (Days to Weeks) | For immediate use.[1] |
| Long-Term Storage | -20°C (Months to Years) | Recommended for preserving stability.[1] Protect from light. |
| Freeze-Thaw Cycles | Avoid | Aliquoting into single-use volumes is highly recommended. |
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.
-
DMSO is a powerful solvent that can facilitate the absorption of substances through the skin.[5] Avoid direct contact. If skin contact occurs, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.
Visualized Workflow and Signaling Pathway
5.1 Experimental Workflow
The following diagram illustrates the logical flow of the stock solution preparation protocol.
Caption: Workflow for preparing this compound stock solution.
5.2 Signaling Pathway: NMDA Receptor Antagonism
This compound acts as a competitive antagonist at the NMDA receptor. It competes with the endogenous agonist, glutamate, for the binding site on the receptor, thereby inhibiting ion channel opening and subsequent downstream signaling.
References
Application Notes and Protocols for LY 233536 Administration in Mouse Behavioral Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY 233536 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are critical for excitatory synaptic transmission and plasticity in the central nervous system. Their modulation by antagonists has been a key area of research for understanding and potentially treating a variety of neurological and psychiatric disorders. This document provides detailed application notes and protocols for the administration of this compound in common mouse behavioral models used to assess antidepressant-like and anxiolytic-like activity.
Disclaimer: The following protocols are based on established methodologies for assessing the behavioral effects of NMDA receptor antagonists in mice. As of the latest literature search, specific studies detailing the administration of this compound in the forced swim test, tail suspension test, and elevated plus maze could not be identified. Therefore, the quantitative data presented is from studies using other competitive NMDA receptor antagonists and should be considered as a reference for designing experiments with this compound. Researchers should perform dose-response studies to determine the optimal dosage and administration route for this compound for their specific experimental conditions.
Signaling Pathway of NMDA Receptor Antagonism
This compound acts by competitively binding to the glutamate binding site on the GluN2 subunit of the NMDA receptor. This prevents the endogenous agonist, glutamate, from binding and activating the receptor. The NMDA receptor is a ligand-gated ion channel that, upon activation, allows the influx of Ca²⁺ ions. This calcium influx triggers a cascade of downstream signaling events crucial for synaptic plasticity. By blocking this initial step, this compound inhibits these downstream pathways.
Caption: NMDA Receptor Antagonism by this compound.
Experimental Workflow
A typical workflow for assessing the behavioral effects of this compound in mouse models involves several key stages, from animal acclimatization to data analysis.
Caption: General Experimental Workflow.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used model to assess antidepressant-like activity. It is based on the principle that when mice are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant compounds are expected to reduce the duration of this immobility.
Materials:
-
Cylindrical containers (e.g., 25 cm tall, 10 cm in diameter)
-
Water (23-25°C)
-
Timers
-
Drying towels or warming lamp
-
This compound
-
Vehicle (e.g., saline, DMSO)
Procedure:
-
Fill the cylinders with water to a depth of 15 cm. The water depth should be sufficient to prevent the mouse from touching the bottom with its tail or paws.
-
Administer this compound or vehicle to the mice via the chosen route (e.g., intraperitoneal injection). A pre-treatment time of 30-60 minutes is common.
-
Gently place each mouse into a cylinder.
-
The test duration is typically 6 minutes.
-
Record the session for later scoring.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
After the test, remove the mice, dry them thoroughly, and return them to their home cages.
Tail Suspension Test (TST)
Similar to the FST, the Tail Suspension Test is used to screen for potential antidepressant drugs. It is based on the observation that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture.
Materials:
-
Tail suspension apparatus (a horizontal bar from which to suspend the mice)
-
Adhesive tape
-
Timers
-
Sound-attenuating chamber (recommended)
-
This compound
-
Vehicle
Procedure:
-
Administer this compound or vehicle to the mice.
-
Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.
-
Suspend the mouse by its tail from the horizontal bar. The mouse should be high enough that it cannot reach any surfaces.
-
The test duration is typically 6 minutes.
-
Record the session for scoring.
-
The primary measure is the total duration of immobility over the 6-minute test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
After the test, remove the mice from the apparatus and return them to their home cages.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used model to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces. Anxiolytic compounds are expected to increase the proportion of time spent and entries made into the open arms.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video recording equipment
-
This compound
-
Vehicle
Procedure:
-
Administer this compound or vehicle to the mice.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a set period, typically 5 minutes.
-
Record the session for later analysis.
-
The key parameters measured are:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
-
An anxiolytic-like effect is indicated by an increase in the percentage of time spent in the open arms and the percentage of open arm entries.
-
After the test, return the mouse to its home cage. Clean the maze thoroughly between animals to remove any olfactory cues.
Data Presentation
The following tables present representative quantitative data from studies using competitive NMDA receptor antagonists in the behavioral models described. Note: These data are not for this compound but can be used as a reference for expected outcomes.
Table 1: Representative Data for Competitive NMDA Receptor Antagonists in the Forced Swim Test (FST)
| Compound | Dose (mg/kg) | Administration Route | Pre-treatment Time (min) | Change in Immobility Time | Reference Compound |
| CGP 37849 | 1.25 - 5 | i.p. | 60 | ↓ | Imipramine |
| NPC 17742 | 10 - 30 | i.p. | 30 | ↓ | Desipramine |
Data is illustrative and compiled from multiple sources demonstrating the effects of competitive NMDA antagonists.
Table 2: Representative Data for Competitive NMDA Receptor Antagonists in the Tail Suspension Test (TST)
| Compound | Dose (mg/kg) | Administration Route | Pre-treatment Time (min) | Change in Immobility Time | Reference Compound |
| CGP 37849 | 2.5 - 10 | i.p. | 60 | ↓ | Fluoxetine |
| Selfotel | 5 - 20 | i.p. | 30 | ↓ | Imipramine |
Data is illustrative and compiled from multiple sources demonstrating the effects of competitive NMDA antagonists.
Table 3: Representative Data for Competitive NMDA Receptor Antagonists in the Elevated Plus Maze (EPM)
| Compound | Dose (mg/kg) | Administration Route | Pre-treatment Time (min) | Change in Open Arm Time/Entries | Reference Compound |
| CGP 37849 | 0.625 - 2.5 | i.p. | 60 | ↑ | Diazepam |
| NPC 17742 | 10 - 30 | i.p. | 30 | ↑ | Chlordiazepoxide |
Data is illustrative and compiled from multiple sources demonstrating the effects of competitive NMDA antagonists.[1][2][3]
Conclusion
This compound, as a competitive NMDA receptor antagonist, is a valuable tool for investigating the role of the glutamatergic system in various behavioral paradigms. The protocols outlined in this document provide a framework for conducting studies in mouse models of depression and anxiety. It is crucial for researchers to conduct preliminary dose-response and time-course studies to establish the optimal experimental parameters for this compound. The provided data from other competitive NMDA receptor antagonists can serve as a guide for expected results and aid in the design of robust and informative experiments.
References
Application Notes and Protocols for LY293558 in Primary Neuronal Cell Culture
A Guideline for Researchers, Scientists, and Drug Development Professionals
Introduction
Excitotoxicity, the pathological process by which nerve cells are damaged and killed by excessive stimulation by excitatory neurotransmitters like glutamate, is a key mechanism in a variety of neurological disorders. The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory neurotransmission, plays a central role in this process. Over-activation of AMPA receptors leads to an excessive influx of cations, particularly Ca2+, triggering a cascade of neurotoxic events.
LY293558 is a potent and selective competitive antagonist of AMPA and kainate receptors.[1] Its ability to block these receptors makes it a valuable tool for studying the mechanisms of excitotoxicity and for evaluating potential neuroprotective strategies in primary neuronal cell cultures. These application notes provide detailed protocols for utilizing LY293558 to protect primary neurons from excitotoxicity.
Mechanism of Action
LY293558 functions by competitively binding to the glutamate binding site on AMPA and kainate receptors, thereby preventing their activation by agonists like glutamate and AMPA.[1] This blockade inhibits the influx of ions through the receptor channel, mitigating the downstream neurotoxic effects associated with excessive receptor activation.
Data Presentation
The following table summarizes key quantitative data for LY293558, providing a reference for experimental design.
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 0.18 ± 0.04 µM | Rat Pyramidal Cells (suppression of 5-HT-induced EPSCs) | |
| Neuroprotective Concentration | 1 - 10 µM (effective range) | Primary Rat Hippocampal Neurons | [1] |
| In Vivo Dose (neuroprotection) | 10 - 15 mg/kg (intramuscular) | Rat | [2][3] |
Experimental Protocols
Herein are detailed protocols for preparing primary neuronal cultures and for conducting a neuroprotection assay using LY293558 against AMPA-induced excitotoxicity.
Protocol 1: Preparation of Primary Cortical Neuronal Cultures
This protocol describes the isolation and culturing of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), Ca2+/Mg2+-free
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal Medium
-
B-27 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Poly-D-lysine
-
Laminin
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates (e.g., 96-well, 24-well)
Procedure:
-
Plate Coating:
-
Coat culture plates with Poly-D-lysine (50 µg/mL in sterile water) for at least 4 hours at 37°C.
-
Wash plates three times with sterile water and allow to dry completely.
-
Coat plates with Laminin (5 µg/mL in sterile PBS) for at least 2 hours at 37°C before use.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved animal care protocols.
-
Aseptically remove the uterine horns and place them in a sterile petri dish containing ice-cold HBSS.
-
Remove the E18 embryos and decapitate them.
-
Isolate the cortices from the embryonic brains under a dissecting microscope.
-
-
Cell Dissociation:
-
Transfer the cortices to a 15 mL conical tube and wash with HBSS.
-
Add 5 mL of 0.25% Trypsin-EDTA and incubate for 15 minutes at 37°C.
-
Stop the trypsinization by adding 1 mL of FBS.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
-
Cell Plating:
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal medium (Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin).
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto the pre-coated culture plates at a desired density (e.g., 1 x 10^5 cells/well for a 96-well plate).
-
-
Cell Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-medium change every 3-4 days.
-
Allow the neurons to mature for at least 7-10 days in vitro (DIV) before experimental use.
-
Protocol 2: Neuroprotection Assay Against AMPA-Induced Excitotoxicity
This protocol details the procedure for assessing the neuroprotective effects of LY293558 against excitotoxicity induced by AMPA.
Materials:
-
Mature primary neuronal cultures (DIV 7-14)
-
LY293558 stock solution (e.g., 10 mM in DMSO, stored at -20°C)
-
AMPA stock solution (e.g., 10 mM in sterile water, stored at -20°C)
-
Neurobasal medium (serum-free)
-
Lactate Dehydrogenase (LDH) cytotoxicity assay kit
Procedure:
-
Pre-treatment with LY293558:
-
Prepare working solutions of LY293558 in pre-warmed Neurobasal medium at various concentrations (e.g., 0.1, 1, 10 µM).
-
Remove the culture medium from the wells and replace it with the LY293558-containing medium.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest LY293558 concentration).
-
Incubate the plates for 1 hour at 37°C.
-
-
Induction of Excitotoxicity:
-
Prepare a solution of AMPA in Neurobasal medium at a final concentration known to induce excitotoxicity (e.g., 50-100 µM).
-
Add the AMPA solution directly to the wells already containing the LY293558 or vehicle.
-
Include a control group of untreated neurons (no LY293558, no AMPA).
-
Incubate the plates for 24 hours at 37°C.
-
-
Assessment of Neuronal Viability (LDH Assay):
-
After the 24-hour incubation, carefully collect the cell culture supernatant from each well.
-
Perform the LDH assay according to the manufacturer's instructions. This typically involves:
-
Adding a specific volume of the supernatant to a new 96-well plate.
-
Adding the LDH reaction mixture to each well.
-
Incubating for a specified time at room temperature, protected from light.
-
Stopping the reaction and measuring the absorbance at the recommended wavelength (e.g., 490 nm).
-
-
To determine the maximum LDH release, lyse a set of control wells with the lysis buffer provided in the kit.
-
Calculate the percentage of cytotoxicity for each condition relative to the maximum LDH release control.
-
Mandatory Visualizations
Caption: AMPA Receptor-Mediated Excitotoxicity and Inhibition by LY293558.
Caption: Workflow for assessing LY293558 neuroprotection in vitro.
References
- 1. Selective protection against AMPA- and kainate-evoked neurotoxicity by (3S,4aR,6R,8aR)-6-[2-(1(2)H-tetrazole-5-yl)ethyl]decahyd roisoquinoline- 3-carboxylic acid (LY293558) and its racemate (LY215490) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Loss of an Electrostatic Contact Unique to AMPA Receptor Ligand-Binding Domain 2 Slows Channel Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols: Determination of Dose-Response Curve for the Competitive NMDA Receptor Antagonist LY233536
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY233536 is a potent and selective competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[1] The NMDA receptor is a ligand-gated ion channel that is crucial for synaptic plasticity, learning, and memory.[2][3] Its dysregulation is implicated in a variety of neurological disorders, making it a significant therapeutic target.[4] LY233536 exhibits a degree of selectivity for NMDA receptors containing the GluN2B subunit.[1] Understanding the dose-response relationship of LY233536 is fundamental to characterizing its pharmacological profile and therapeutic potential.
These application notes provide detailed protocols for determining the dose-response curve of LY233536 using two common and robust methodologies: whole-cell patch-clamp electrophysiology and radioligand binding assays.
Data Presentation
The potency of a competitive antagonist is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the antagonist required to inhibit 50% of the agonist-induced response. For a competitive antagonist, the IC50 value is dependent on the concentration of the agonist used in the assay. Therefore, a comprehensive characterization involves determining the IC50 at multiple agonist concentrations. The data can be summarized as follows:
Table 1: Illustrative Dose-Response Data for LY233536 against NMDA Receptor Activation
| Agonist (Glutamate) Concentration | LY233536 IC50 (µM) | Hill Slope |
| 1 µM | 0.5 ± 0.05 | -1.1 |
| 10 µM | 5.2 ± 0.4 | -1.0 |
| 100 µM | 55.1 ± 5.3 | -1.2 |
Note: The data presented in this table is illustrative and serves as an example of expected results for a competitive antagonist. Actual values should be determined experimentally.
NMDA Receptor Signaling Pathway
The NMDA receptor is a heterotetrameric ion channel that requires the binding of both glutamate to the GluN2 subunit and a co-agonist (glycine or D-serine) to the GluN1 subunit for activation.[3] At resting membrane potential, the channel is blocked by a magnesium ion (Mg2+). Depolarization of the postsynaptic membrane, often initiated by the activation of AMPA receptors, dislodges the Mg2+ ion, allowing for the influx of calcium (Ca2+) and sodium (Na+) ions.[2][3] The subsequent increase in intracellular Ca2+ acts as a second messenger, activating a cascade of downstream signaling pathways involved in synaptic plasticity.[[“]][6]
Experimental Protocols
Two primary methods are detailed below for generating a dose-response curve for LY233536.
Whole-Cell Patch-Clamp Electrophysiology
This functional assay directly measures the inhibitory effect of LY233536 on NMDA receptor-mediated currents in live cells.
Materials:
-
Cell culture: Primary neurons (e.g., hippocampal or cortical) or a cell line heterologously expressing NMDA receptors (e.g., HEK293 cells).
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, 10 Glucose, 0.01 Glycine, pH 7.4.
-
Internal solution (in mM): 130 CsCl, 10 BAPTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
Agonist solution: External solution containing a fixed concentration of glutamate.
-
LY233536 stock solution (in DMSO or water).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
Protocol:
-
Cell Preparation: Plate cells on coverslips and allow for adherence and/or maturation.[7]
-
Recording Setup: Transfer a coverslip to the recording chamber on the microscope stage and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish Whole-Cell Configuration:
-
Data Acquisition:
-
Clamp the cell at a holding potential of -60 mV or -70 mV.
-
Establish a stable baseline recording in the external solution.
-
Apply the agonist solution to evoke an inward NMDA receptor-mediated current.
-
Once a stable agonist response is achieved, co-apply the agonist solution with increasing concentrations of LY233536.
-
Record the current inhibition at each concentration of LY233536, allowing the current to reach a steady state.
-
Perform a washout with the agonist solution to ensure the reversibility of the antagonist effect.
-
-
Data Analysis:
-
Measure the peak or steady-state amplitude of the NMDA current at each LY233536 concentration.
-
Normalize the current amplitude to the control agonist response (0% inhibition).
-
Plot the percent inhibition against the logarithm of the LY233536 concentration.
-
Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 and Hill slope.
-
Radioligand Binding Assay
This biochemical assay measures the ability of LY233536 to compete with a radiolabeled ligand for the glutamate binding site on the NMDA receptor.
Materials:
-
Tissue source: Rat brain cortical membranes or membranes from cells expressing NMDA receptors.
-
Radioligand: A tritiated competitive NMDA receptor antagonist, such as [3H]CGP 39653.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding (NSB) ligand: A high concentration of a non-radioactive NMDA receptor antagonist (e.g., 10 µM D-AP5).
-
LY233536 stock solution.
-
Glass fiber filters.
-
Filtration apparatus (cell harvester).
-
Scintillation counter and scintillation fluid.
Protocol:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and prepare a crude membrane fraction by centrifugation. Resuspend the final pellet in assay buffer. Determine the protein concentration.[10]
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): NSB ligand, radioligand, and membrane preparation.
-
Competition: Increasing concentrations of LY233536, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Determine the percent inhibition of specific binding at each concentration of LY233536.
-
Plot the percent specific binding against the logarithm of the LY233536 concentration.
-
Fit the data to a one-site competition model to determine the IC50.
-
The IC50 can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for the detailed characterization of the dose-response relationship of LY233536 at the NMDA receptor. Accurate determination of the IC50 and understanding its dependence on agonist concentration are critical for elucidating the compound's mechanism of action and for guiding further drug development efforts. The choice between electrophysiology and radioligand binding assays will depend on the specific research question and available resources, with the former providing functional data and the latter offering a high-throughput method for determining binding affinity.
References
- 1. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. NMDA receptor - Wikipedia [en.wikipedia.org]
- 4. Neuropharmacology [personal.utdallas.edu]
- 5. consensus.app [consensus.app]
- 6. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Whole Cell Patch Clamp Protocol [protocols.io]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for Neuroprotection Assays Using LY 233536
Introduction
Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS) and plays a crucial role in various physiological processes, including synaptic plasticity, learning, and memory. However, excessive glutamate release and subsequent overactivation of its receptors can lead to a phenomenon known as excitotoxicity, a key pathological mechanism in numerous acute and chronic neurological disorders such as stroke, epilepsy, and neurodegenerative diseases.[1] The N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are two major subtypes of ionotropic glutamate receptors implicated in excitotoxicity.[1][2]
LY 233536 is a competitive NMDA receptor antagonist.[3][4] By binding to the glutamate recognition site on the NMDA receptor, it prevents the channel from opening, thereby inhibiting the excessive influx of calcium ions (Ca2+) that triggers downstream neurotoxic cascades, including the activation of proteases, lipases, and nucleases, as well as the generation of reactive oxygen species (ROS), ultimately leading to neuronal cell death.[5] These application notes provide detailed protocols for evaluating the neuroprotective effects of this compound and other competitive NMDA receptor antagonists in both in vitro and in vivo models of neuronal injury.
Mechanism of Action: NMDA Receptor Antagonism in Neuroprotection
Under pathological conditions such as ischemia, the excessive release of glutamate leads to the overstimulation of NMDA receptors. This results in a prolonged influx of Ca2+, which overwhelms the cell's buffering capacity and initiates a cascade of neurotoxic events. Competitive NMDA receptor antagonists like this compound can mitigate this damage by blocking the binding of glutamate to the receptor, thus preventing the excitotoxic cascade.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in neuroprotection assays in the public domain, the following table presents representative data for a competitive NMDA receptor antagonist. This data is for illustrative purposes to guide experimental design.
| Assay Type | Model System | Neurotoxic Insult | Measured Endpoint | Test Compound Concentration | Neuroprotection (%) | IC50/EC50 |
| In Vitro | ||||||
| Cell Viability | Primary Cortical Neurons | Glutamate (100 µM) | MTT Assay | 10 µM | 75% | ~1 µM |
| Cytotoxicity | SH-SY5Y Neuroblastoma Cells | NMDA (500 µM) | LDH Release | 10 µM | 60% reduction | ~2.5 µM |
| Electrophysiology | Hippocampal Slices | AMPA/NMDA | Whole-cell patch clamp | 1 µM - 100 µM | N/A | ~5 µM (for NMDA) |
| In Vivo | ||||||
| Stroke Model | Rat Middle Cerebral Artery Occlusion (MCAO) | Ischemia | Infarct Volume | 30 mg/kg, i.p. | 40% reduction | N/A |
| Behavioral Assessment | Rat MCAO Model | Ischemia | Neurological Deficit Score | 30 mg/kg, i.p. | 50% improvement | N/A |
Experimental Protocols
In Vitro Neuroprotection Assays
1. Primary Cortical Neuron Culture and Glutamate Excitotoxicity Assay
This protocol describes the assessment of neuroprotection in primary neuronal cultures subjected to glutamate-induced excitotoxicity.
Materials:
-
Primary cortical neurons (E18 rat or mouse embryos)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
This compound (or other test compounds)
-
L-Glutamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Cell Plating: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10^5 cells/well and culture for 7-10 days.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Pre-treat the neurons with various concentrations of the compound for 1-2 hours.
-
Induction of Excitotoxicity: Add L-Glutamic acid to a final concentration of 100 µM to induce excitotoxicity. Incubate for 24 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
References
- 1. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glutamate AMPA receptor antagonist treatment for ischaemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LY-233536 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Application Notes and Protocols for Intracerebroventricular Injection of LY293536
For Researchers, Scientists, and Drug Development Professionals
Introduction
LY293536 is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). Overactivation of these receptors by the neurotransmitter glutamate can lead to excitotoxicity, a process implicated in a variety of neurological disorders, including epilepsy and ischemic brain injury. By blocking AMPA receptors, LY293536 can reduce excessive excitatory signaling, thereby offering a potential therapeutic avenue for these conditions.
Intracerebroventricular (ICV) injection is a valuable technique for delivering therapeutic agents that do not readily cross the blood-brain barrier directly to the CNS. This method ensures that the compound reaches its target receptors in the brain in effective concentrations, bypassing systemic circulation and minimizing peripheral side effects. These application notes provide a detailed protocol for the ICV administration of LY293536 in a research setting.
Data Presentation
Quantitative data for the intracerebroventricular (ICV) administration of LY293536 is not extensively available in the public domain. The following tables provide data for related AMPA receptor antagonists and general parameters for ICV injections in rodents, which can serve as a starting point for experimental design. It is crucial to perform dose-response studies to determine the optimal concentration of LY293536 for your specific experimental model.
Table 1: General Parameters for Intracerebroventricular Injections in Rodents
| Parameter | Mice | Rats |
| Typical Injection Volume | 1 - 5 µL | 5 - 10 µL |
| Typical Infusion Rate | 0.5 - 1.0 µL/min | 0.5 - 1.0 µL/min |
| Commonly Used Vehicles | Sterile Saline (0.9%), Artificial Cerebrospinal Fluid (aCSF), DMSO (diluted) | Sterile Saline (0.9%), Artificial Cerebrospinal Fluid (aCSF), DMSO (diluted) |
Table 2: Intravenous Dosing of a Structurally Related AMPA Receptor Antagonist (LY293558) in a Cat Model of Focal Cerebral Ischemia [1]
| Compound | Dose | Route of Administration | Animal Model | Observed Effect |
| LY293558 | 15 mg/kg i.v. bolus + 7 mg/kg/h infusion | Intravenous | Cat (focal cerebral ischemia) | Significant reduction in ischemic damage volume |
Note: This data is for intravenous administration of a related compound and should be used with caution when planning ICV experiments with LY293536. ICV doses are typically significantly lower than systemic doses.
Experimental Protocols
This protocol describes the stereotaxic surgical procedure for the implantation of a guide cannula for subsequent intracerebroventricular (ICV) injection of LY293536 in a rodent model. All procedures should be performed under aseptic conditions and in accordance with institutional animal care and use guidelines.
Materials
-
LY293536
-
Vehicle for dissolving LY293536 (e.g., sterile 0.9% saline, artificial cerebrospinal fluid)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Heating pad
-
Surgical tools (scalpel, forceps, hemostats, drill, etc.)
-
Guide cannula and dummy cannula
-
Injection cannula
-
Microsyringe pump
-
Suturing material
-
Antiseptic solution (e.g., povidone-iodine, 70% ethanol)
-
Analgesics for post-operative care
-
Ophthalmic ointment
Procedure
1. Preparation of LY293536 Solution
-
Dissolve LY293536 in a sterile vehicle to the desired concentration. The solubility of LY293536 should be determined to ensure complete dissolution.
-
It is recommended to prepare the solution fresh on the day of the experiment.
-
Filter-sterilize the solution using a 0.22 µm syringe filter before injection.
2. Animal Preparation and Anesthesia
-
Anesthetize the animal using an appropriate anesthetic agent. The depth of anesthesia should be monitored regularly throughout the surgical procedure by checking for the absence of a pedal withdrawal reflex.
-
Once anesthetized, shave the scalp of the animal and place it in the stereotaxic apparatus.
-
Apply ophthalmic ointment to the eyes to prevent them from drying.
-
Maintain the animal's body temperature using a heating pad.
3. Stereotaxic Surgery for Cannula Implantation
-
Clean the surgical area with alternating scrubs of an antiseptic solution and 70% ethanol.
-
Make a midline incision in the scalp to expose the skull.
-
Clear the skull surface of any connective tissue to visualize the cranial sutures, particularly bregma and lambda.
-
Level the skull by ensuring that the dorsal-ventral coordinates for bregma and lambda are the same.
-
Identify the target coordinates for the lateral ventricle. For mice, typical coordinates relative to bregma are: Antero-Posterior (AP): -0.3 mm, Medio-Lateral (ML): ±1.0 mm, Dorso-Ventral (DV): -3.0 mm. For rats, typical coordinates are AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm. These coordinates may need to be adjusted based on the animal's strain and age.
-
Drill a small burr hole in the skull at the target ML and AP coordinates.
-
Slowly lower the guide cannula to the target DV coordinate.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Suture the scalp incision around the implant.
4. Post-Operative Care
-
Administer analgesics as prescribed by your institution's veterinary staff.
-
Allow the animal to recover in a clean, warm cage.
-
Monitor the animal daily for any signs of infection or distress.
-
Allow for a recovery period of at least one week before proceeding with the ICV injection.
5. Intracerebroventricular Injection
-
Gently restrain the conscious animal. For animals that are difficult to handle, brief anesthesia may be used.
-
Remove the dummy cannula from the guide cannula.
-
Load the LY293536 solution into an injection syringe connected to an injection cannula. The injection cannula should be slightly longer than the guide cannula to protrude into the ventricle.
-
Insert the injection cannula into the guide cannula.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microsyringe pump.[2]
-
After the infusion is complete, leave the injection cannula in place for an additional minute to prevent backflow.
-
Gently withdraw the injection cannula and replace the dummy cannula.
-
Return the animal to its home cage and monitor for any behavioral changes.
Mandatory Visualization
Caption: Experimental workflow for intracerebroventricular injection.
Caption: Simplified signaling pathway of AMPA receptor antagonism.
References
Application Notes and Protocols for LY235959 in Brain Slice Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of LY235959, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, in brain slice preparations. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to guide researchers in utilizing this compound for electrophysiological and neuroprotective studies.
Introduction
LY235959 is a potent and selective competitive antagonist of the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory. Its overactivation is implicated in various neurological disorders, making NMDA receptor antagonists like LY235959 valuable tools for studying excitotoxicity and neurodegeneration. In brain slice preparations, which preserve the intricate neural circuitry of specific brain regions, LY235959 can be used to investigate the role of NMDA receptors in synaptic transmission and to assess its neuroprotective potential in models of ischemic or excitotoxic injury.
Data Presentation
The following table summarizes the available quantitative data for LY235959, providing key parameters for its interaction with the NMDA receptor.
| Parameter | Value | Species | Preparation | Reference |
| Association Rate Constant (kon) | 1.1 x 106 M-1s-1 | Mouse | Hippocampal Neurons | [1] |
| Dissociation Rate Constant (koff) | 0.2 s-1 | Mouse | Hippocampal Neurons | [1] |
| Equilibrium Dissociation Constant (Ki) | ~182 nM (calculated) | Mouse | Hippocampal Neurons | [1] |
Note: The equilibrium dissociation constant (Ki) was calculated from the kinetic constants (Ki = koff / kon). This value represents the binding affinity of LY235959 for the NMDA receptor.
Experimental Protocols
This section provides detailed methodologies for the preparation of brain slices and the application of LY235959 for both electrophysiology and neuroprotection studies.
Acute Brain Slice Preparation for Electrophysiology
This protocol is adapted from standard procedures for preparing acute hippocampal slices suitable for electrophysiological recordings.
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthetic (e.g., isoflurane, pentobarbital)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Ice-cold cutting solution (see recipe below)
-
Artificial cerebrospinal fluid (aCSF) (see recipe below)
-
Recovery chamber
-
Recording chamber
-
Carbogen gas (95% O2 / 5% CO2)
Solutions:
-
Ice-Cold Cutting Solution (NMDG-based, modified):
-
92 mM N-methyl-D-glucamine (NMDG)
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
30 mM NaHCO3
-
20 mM HEPES
-
25 mM Glucose
-
10 mM MgSO4
-
0.5 mM CaCl2
-
pH 7.3-7.4, continuously bubbled with carbogen.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
124 mM NaCl
-
2.5 mM KCl
-
1.25 mM NaH2PO4
-
24 mM NaHCO3
-
12.5 mM Glucose
-
2 mM MgSO4
-
2 mM CaCl2
-
pH 7.4, continuously bubbled with carbogen.
-
Procedure:
-
Anesthetize the animal deeply and confirm the absence of reflexes.
-
Perfuse the animal transcardially with ice-cold, carbogenated cutting solution.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold cutting solution.
-
Isolate the brain region of interest (e.g., hippocampus).
-
Mount the brain onto the vibratome stage and immerse it in the ice-cold, carbogenated cutting solution.
-
Cut slices to the desired thickness (typically 300-400 µm).
-
Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30 minutes.
-
After recovery, maintain the slices at room temperature in carbogenated aCSF until required for recording.
Electrophysiological Recording and Application of LY235959
This protocol describes how to apply LY235959 to brain slices during electrophysiological experiments to study its effect on NMDA receptor-mediated synaptic transmission.
Materials:
-
Prepared acute brain slices
-
Recording setup (microscope, micromanipulators, amplifier, data acquisition system)
-
Glass recording electrodes
-
Stimulating electrode
-
LY235959 stock solution (e.g., in water or a suitable buffer)
-
Perfusion system
Procedure:
-
Transfer a brain slice to the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.
-
Position the stimulating and recording electrodes in the desired hippocampal subfield (e.g., Schaffer collaterals and CA1 stratum radiatum).
-
Obtain a stable baseline recording of synaptic responses (e.g., field excitatory postsynaptic potentials, fEPSPs).
-
To isolate NMDA receptor-mediated currents, perfuse the slice with aCSF containing an AMPA receptor antagonist (e.g., CNQX or NBQX) and in nominally magnesium-free aCSF or by depolarizing the postsynaptic membrane.
-
Prepare the desired concentration of LY235959 by diluting the stock solution in aCSF. Based on its high affinity, effective concentrations are expected to be in the low to mid-nanomolar range to the low micromolar range. A concentration-response curve should be generated to determine the optimal concentration for the specific experimental goals.
-
Switch the perfusion to the aCSF containing LY235959 and record the change in the NMDA receptor-mediated synaptic response.
-
Allow sufficient time for the drug to equilibrate in the tissue. Given the slow kinetics of LY235959, this may take longer than for other antagonists.[1]
-
After recording the effect of LY235959, a washout period with regular aCSF can be performed to assess the reversibility of the antagonism.
Neuroprotection Assay in Organotypic Hippocampal Slice Cultures
This protocol outlines a method to assess the neuroprotective effects of LY235959 against excitotoxic insults in organotypic hippocampal slice cultures.
Materials:
-
P6-P8 rodent pups
-
Dissection tools
-
Tissue chopper or vibratome
-
Culture inserts (e.g., Millicell-CM)
-
6-well culture plates
-
Slice culture medium (e.g., 50% MEM, 25% Hank's Balanced Salt Solution, 25% horse serum, supplemented with glucose and L-glutamine)
-
Incubator (37°C, 5% CO2)
-
Excitotoxic agent (e.g., NMDA, glutamate)
-
LY235959 stock solution
-
Cell death indicator (e.g., Propidium Iodide)
-
Fluorescence microscope
Procedure:
-
Prepare organotypic hippocampal slice cultures from P6-P8 rodent pups.
-
Culture the slices on inserts for 7-14 days in vitro to allow for maturation.
-
Pre-treat the slice cultures with varying concentrations of LY235959 for a specified period (e.g., 24 hours) before inducing excitotoxicity.
-
Induce excitotoxicity by adding an NMDA receptor agonist (e.g., NMDA or glutamate) to the culture medium for a defined duration (e.g., 24 hours). A control group without the excitotoxic agent should be included.
-
After the excitotoxic insult, replace the medium with fresh, drug-free medium.
-
Assess cell death by adding a fluorescent cell death indicator, such as Propidium Iodide (PI), to the medium and imaging the slices with a fluorescence microscope.
-
Quantify the fluorescence intensity in specific hippocampal regions (e.g., CA1, CA3) to determine the extent of neuroprotection conferred by LY235959.
Visualizations
Signaling Pathway of NMDA Receptor Antagonism
Caption: Competitive antagonism of the NMDA receptor by LY235959.
Experimental Workflow for Electrophysiology
Caption: Workflow for studying LY235959's effects on NMDA receptor currents.
Logical Flow for Neuroprotection Assay
Caption: Logical workflow for assessing the neuroprotective effects of LY235959.
References
Application Notes and Protocols: Measuring the Effects of LY233536 on Long-Term Potentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity. It is widely considered one of the major cellular mechanisms that underlies learning and memory. The induction and expression of LTP, particularly in the hippocampus, are critically dependent on the function of ionotropic glutamate receptors, primarily the N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Kainate receptors also play a modulatory role in synaptic plasticity. LY233536 is a potent and selective competitive antagonist of AMPA and kainate receptors. Understanding its impact on LTP is crucial for elucidating the roles of these receptors in synaptic plasticity and for the development of novel therapeutics targeting glutamatergic signaling.
These application notes provide detailed protocols for measuring the effects of LY233536 on LTP in hippocampal slices, along with illustrative data and diagrams to guide researchers in their experimental design and interpretation.
Data Presentation
The following table summarizes illustrative quantitative data on the effect of LY233536 on key parameters of LTP, such as the field excitatory postsynaptic potential (fEPSP) slope and the population spike (PS) amplitude. This data is representative of the expected outcomes when applying an AMPA/kainate receptor antagonist.
| Concentration of LY233536 | Baseline fEPSP Slope (% of control) | Post-Tetanus fEPSP Slope (% of baseline) | Baseline PS Amplitude (% of control) | Post-Tetanus PS Amplitude (% of baseline) |
| Vehicle (Control) | 100 ± 5 | 150 ± 8 | 100 ± 6 | 250 ± 15 |
| 1 µM | 95 ± 6 | 125 ± 7 | 92 ± 7 | 180 ± 12 |
| 10 µM | 80 ± 5 | 105 ± 6** | 75 ± 8 | 110 ± 9 |
| 50 µM | 65 ± 7 | 98 ± 5 | 60 ± 9 | 102 ± 7** |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol describes the preparation of acute hippocampal slices from rodents, a standard model for studying LTP.
Materials:
-
Rodent (rat or mouse)
-
Dissection tools (scissors, forceps)
-
Vibratome
-
Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O2 / 5% CO2. aCSF composition (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.
-
Recovery chamber with aCSF at 32-34°C, bubbled with 95% O2 / 5% CO2.
-
Recording chamber for electrophysiology.
Procedure:
-
Anesthetize the animal and decapitate.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.
-
Isolate the hippocampus.
-
Cut 300-400 µm thick transverse slices using a vibratome.
-
Transfer the slices to a recovery chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.
Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP)
This protocol outlines the procedure for extracellular field potential recording to measure LTP in the CA1 region of the hippocampus.
Materials:
-
Prepared hippocampal slice
-
Recording chamber with continuous perfusion of oxygenated aCSF (2-3 ml/min) at 30-32°C
-
Bipolar stimulating electrode
-
Glass microelectrode (1-5 MΩ) filled with aCSF for recording
-
Amplifier, digitizer, and data acquisition software
-
LY233536 stock solution
Procedure:
-
Transfer a hippocampal slice to the recording chamber.
-
Place the stimulating electrode in the Schaffer collateral pathway (stratum radiatum of the CA1 region).
-
Place the recording electrode in the stratum radiatum of the CA1 region to record the fEPSP, and a second electrode in the stratum pyramidale to record the population spike.
-
Baseline Recording: Deliver single baseline stimuli (0.05 Hz) to establish a stable baseline fEPSP and population spike amplitude for at least 20-30 minutes. The stimulus intensity should be set to elicit a response that is 30-50% of the maximal amplitude.
-
Drug Application: Perfuse the slice with aCSF containing the desired concentration of LY233536 or vehicle for at least 20 minutes prior to LTP induction.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Post-Induction Recording: Continue recording fEPSPs and population spikes at the baseline stimulation frequency for at least 60 minutes after HFS to measure the potentiation.
-
Data Analysis: Measure the slope of the fEPSP and the amplitude of the population spike. Normalize the post-HFS data to the pre-HFS baseline.
Mandatory Visualizations
Signaling Pathway of LTP and the Effect of LY233536
The following diagram illustrates the key signaling events during the induction of NMDA receptor-dependent LTP and how LY233536 is expected to interfere with this process.
Caption: Signaling pathway of LTP and the inhibitory action of LY233536.
Experimental Workflow for Measuring LY233536 Effects on LTP
The following diagram outlines the logical flow of an experiment designed to assess the impact of LY233536 on LTP.
Caption: Experimental workflow for assessing LY233536's effect on LTP.
Troubleshooting & Optimization
LY 233536 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of LY235959. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving LY235959?
A1: The recommended solvent for LY235959 is water. It is soluble up to 100 mM in water.[1] For most in vitro and in vivo applications, sterile, purified water or saline should be the first choice.
Q2: I am having trouble dissolving LY235959 in water at my desired concentration. What should I do?
A2: If you are experiencing difficulty dissolving LY235959, consider the following:
-
Concentration: Ensure your target concentration does not exceed the known solubility limit of 100 mM in water.[1]
-
Purity of Water: Use high-purity, deionized or distilled water. Impurities can affect solubility.
-
Sonication: Gentle sonication in a water bath can help to break up particulates and enhance dissolution.
-
Gentle Warming: Warming the solution to 37°C may improve solubility. However, be cautious and monitor for any signs of degradation.
Q3: Can I use organic solvents like DMSO or ethanol to dissolve LY235959?
Q4: Is the solubility of LY235959 dependent on pH?
A4: The chemical structure of LY235959 contains both a carboxylic acid and a phosphonic acid group, suggesting that its solubility is likely to be pH-dependent. While specific data on the pH-solubility profile is not available, it is anticipated that the solubility will be lower at acidic pH and higher at neutral to alkaline pH due to the ionization of these acidic functional groups. If you are working with buffered solutions, it is recommended to use a buffer system with a pH of 7.0 or higher.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | The concentration of LY235959 exceeds its solubility in the chosen solvent or at the current pH. | - Dilute the solution to a lower concentration.- If using a buffered solution, check the pH and adjust to a more alkaline value (e.g., pH 7.4) if your experiment allows.- Try gentle warming (not to exceed 40°C) or sonication to aid dissolution. |
| Compound "oils out" of solution | The compound has low solubility in the chosen solvent system and is separating as a liquid phase. | - This is more common with highly concentrated solutions or when using inappropriate solvents. Switch to the recommended solvent (water) or a different co-solvent system. |
| Difficulty dissolving for in vivo use | The desired concentration for injection is too high for a simple aqueous solution. | - For preclinical studies, LY235959 has been administered systemically. While specific formulation details are scarce in published literature, a common approach for compounds with limited aqueous solubility is to use a co-solvent system (e.g., a small percentage of DMSO or ethanol with saline) or a formulation vehicle. However, it is crucial to first establish the solubility in these vehicles on a small scale and to check for any potential toxicity of the vehicle itself in the context of your animal model. |
Quantitative Solubility Data
| Solvent | Maximum Solubility | Molar Mass ( g/mol ) |
| Water | 100 mM | 277.26 |
Experimental Protocols
Protocol for Preparing a 10 mM Aqueous Stock Solution of LY235959
-
Materials:
-
LY235959 powder
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of LY235959 for your desired volume of 10 mM solution (Mass = 0.01 mol/L * 277.26 g/mol * Volume in L).
-
Weigh the calculated amount of LY235959 powder and place it into a sterile tube.
-
Add the required volume of high-purity water to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For sterile applications, filter the solution through a 0.22 µm syringe filter.
-
Visualizations
Caption: Experimental workflow for dissolving LY235959.
Caption: Key factors influencing the solubility of LY235959.
References
Technical Support Center: Optimizing LY23536 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of LY23536 (Emfilermin) for maintaining and enhancing cell viability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is LY23536 and what is its mechanism of action?
A1: LY23536, also known as Emfilermin, is a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It functions by blocking the NMDA receptor, which is a key player in synaptic plasticity and neuronal excitotoxicity. Overactivation of NMDA receptors can lead to excessive calcium influx into neurons, triggering a cascade of events that result in cell death. By antagonizing this receptor, LY23536 can exert neuroprotective effects.
Q2: What is the recommended starting concentration for LY23536 in cell culture experiments?
A2: Based on data from similar NMDA receptor antagonists and general practices for in vitro toxicology, a starting concentration range of 0.1 µM to 100 µM is recommended for initial dose-response experiments. The optimal concentration is highly dependent on the specific cell line, experimental duration, and the desired outcome (e.g., neuroprotection versus cytotoxicity assessment). It is crucial to perform a thorough dose-response analysis to determine the ideal concentration for your specific experimental setup.
Q3: How should I prepare and store LY23536 stock solutions?
A3: LY23536 is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is below 0.1% to prevent solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as the highest LY23536 concentration) in your experiments.
Q4: I am observing unexpected cell death after treating my cells with LY23536. What could be the cause?
A4: While NMDA receptor antagonists are often used for their neuroprotective effects, high concentrations or prolonged exposure can lead to neurotoxicity. This paradoxical effect has been observed with other NMDA receptor antagonists. It is essential to perform a careful dose-response and time-course experiment to identify a concentration that provides the desired effect without inducing significant cell death. Other potential causes for unexpected cell death include issues with the compound's solubility, degradation of the compound, or underlying health of the cell culture.
Data Presentation
Table 1: Recommended Concentration Range for Initial Dose-Response Studies
| Parameter | Recommended Range | Notes |
| Starting Concentration | 0.1 µM - 100 µM | A wider range may be necessary depending on the cell type and sensitivity. |
| Incubation Time | 24 - 72 hours | Time-course experiments are recommended to determine the optimal exposure duration. |
| Vehicle Control | DMSO (≤ 0.1%) | The final DMSO concentration should be consistent across all experimental and control groups. |
Experimental Protocols
Protocol 1: Determining Optimal LY23536 Concentration using an MTT Cell Viability Assay
This protocol outlines a method to determine the concentration range of LY23536 that maintains or enhances cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
LY23536
-
DMSO
-
Appropriate cell line and culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow the cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of LY23536 in DMSO. From this stock, prepare a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25, 50, 75, 100 µM). Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the different concentrations of LY23536 and the vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15-30 minutes at room temperature with gentle shaking.
-
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability). Plot the cell viability against the log of the LY23536 concentration to generate a dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No effect of LY23536 on cell viability | - Concentration is too low.- Compound has degraded.- Cell line is not sensitive to NMDA receptor antagonism.- Insufficient incubation time. | - Test a higher concentration range.- Use a fresh aliquot of LY23536.- Confirm the expression of NMDA receptors in your cell line.- Increase the incubation time. |
| High variability between replicate wells | - Uneven cell seeding.- Pipetting errors.- Edge effects in the 96-well plate. | - Ensure a single-cell suspension before seeding.- Use a calibrated multichannel pipette.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Vehicle control shows significant cytotoxicity | - DMSO concentration is too high. | - Ensure the final DMSO concentration is ≤ 0.1%. |
| Unexpected increase in cell viability at certain concentrations | - Hormesis effect.- Off-target effects of the compound. | - This is a known biological phenomenon. Further investigation into the mechanism is required. |
Signaling Pathways and Workflows
Figure 1. Simplified signaling pathway of NMDA receptor-mediated excitotoxicity and the inhibitory action of LY23536.
Figure 2. Experimental workflow for determining the optimal concentration of LY23536 for cell viability.
Figure 3. Overview of the PI3K/Akt and MAPK/ERK signaling pathways involved in cell survival and proliferation, and the intrinsic apoptosis pathway.
Potential off-target effects of LY 233536
Welcome to the technical support center for LY233536. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the potential off-target effects of this competitive NMDA receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary known target of LY233536?
A1: The primary pharmacological target of LY233536 is the N-methyl-D-aspartate (NMDA) receptor, where it acts as a competitive antagonist.
Q2: Does LY233536 show selectivity for specific NMDA receptor subtypes?
A2: Yes, LY233536 exhibits a degree of selectivity for different NMDA receptor subtypes. Published research indicates that it has a higher affinity for NR2B and NR2C-containing receptors compared to NR2A-containing receptors.[1] One study reported an approximately 10-fold greater selectivity for NR2B over NR2A subunits.[1] This is a critical consideration for experimental design, as the subunit composition of NMDA receptors varies across different brain regions and developmental stages.
Q3: What are the potential off-target effects of LY233536 that I should be aware of in my experiments?
Q4: How can I experimentally test for off-target effects of LY233536?
A4: A common and effective method is to perform a competitive radioligand binding assay against a panel of known receptors. This will help determine the binding affinity (Ki) of LY233536 for other potential targets. A detailed protocol for such an assay is provided in the "Experimental Protocols" section below. Additionally, functional assays specific to suspected off-target receptors (e.g., calcium flux assays for other ion channels) can provide further validation.
Q5: Are there known effects of LY233536 on other glutamate receptors like AMPA or Kainate receptors?
A5: The available literature primarily focuses on the activity of LY233536 at NMDA receptors. There is limited specific data on its direct interaction with AMPA and kainate receptors. Given that these are also glutamate receptors, it is a reasonable precaution to experimentally assess any potential cross-reactivity, especially at higher concentrations of LY233536.
Troubleshooting Guides
Troubleshooting a Competitive Radioligand Binding Assay for Off-Target Screening
| Problem | Potential Cause | Recommended Solution |
| High Non-Specific Binding | 1. Radioligand concentration is too high. 2. Insufficient blocking of non-specific sites. 3. Inadequate washing. | 1. Use a radioligand concentration at or below its Kd. 2. Increase the concentration of the blocking agent (e.g., BSA) or try a different blocking agent. 3. Increase the number or volume of washes. Ensure wash buffer is at the correct temperature. |
| Low Specific Binding | 1. Receptor preparation has low activity. 2. Radioligand has degraded. 3. Incubation time is too short. | 1. Prepare fresh membrane fractions and verify receptor expression. 2. Use a fresh batch of radioligand and store it properly. 3. Optimize the incubation time to ensure equilibrium is reached. |
| High Variability Between Replicates | 1. Pipetting errors. 2. Inconsistent mixing. 3. Temperature fluctuations during incubation. | 1. Use calibrated pipettes and practice consistent pipetting technique. 2. Ensure thorough but gentle mixing of all components. 3. Use a temperature-controlled incubator or water bath. |
| Unexpected IC50/Ki Values | 1. Incorrect concentration of LY233536 or radioligand. 2. Issues with the assay buffer (pH, ionic strength). 3. The chosen off-target receptor is not expressed in the membrane preparation. | 1. Verify the stock concentrations of all compounds. 2. Prepare fresh assay buffer and confirm its pH. 3. Confirm the presence of the target receptor in your membrane preparation using a positive control ligand. |
Quantitative Data Summary
Quantitative binding affinity data for LY233536 against various receptor subtypes is not extensively available in the public domain. The following table is a template for researchers to populate with their own experimental data or from future publications. The value for NR2B vs NR2A selectivity is based on existing literature.
| Target | Binding Affinity (Ki) | Assay Type | Reference |
| NMDA Receptor (NR2A) | Data not available | Radioligand Binding | - |
| NMDA Receptor (NR2B) | ~10-fold higher than NR2A | Radioligand Binding | [1] |
| NMDA Receptor (NR2C) | Higher than NR2A | Radioligand Binding | [1] |
| NMDA Receptor (NR2D) | Data not available | Radioligand Binding | - |
| AMPA Receptor | Data not available | Radioligand Binding | - |
| Kainate Receptor | Data not available | Radioligand Binding | - |
| Other (e.g., GPCRs, Ion Channels) | Data not available | Radioligand Binding | - |
Experimental Protocols
Key Experiment: Competitive Radioligand Binding Assay for Off-Target Profiling
Objective: To determine the binding affinity (Ki) of LY233536 for a panel of potential off-target receptors.
Materials:
-
LY233536
-
Membrane preparations from cells expressing the target off-target receptors
-
Specific radioligand for each off-target receptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Non-specific binding determinator (a high concentration of a known unlabeled ligand for the target receptor)
-
96-well filter plates
-
Scintillation fluid
-
Liquid scintillation counter
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of LY233536 in assay buffer.
-
Dilute the radioligand in assay buffer to a concentration typically at or below its dissociation constant (Kd).
-
Dilute the membrane preparation in assay buffer to an appropriate protein concentration.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add assay buffer, radioligand, and membrane preparation to the wells.
-
Non-Specific Binding (NSB): Add the non-specific binding determinator, radioligand, and membrane preparation to the wells.
-
LY233536 Competition: Add the different concentrations of LY233536, radioligand, and membrane preparation to the wells.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of LY233536.
-
Determine the IC50 value (the concentration of LY233536 that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Simplified signaling pathway of LY233536 at the NMDA receptor and a hypothetical off-target interaction.
Caption: Workflow for determining off-target binding of LY233536 using a competitive radioligand binding assay.
Caption: Logical relationship between LY233536 concentration and the potential for misleading experimental results.
References
Technical Support Center: LY235959 Stability in Aqueous Solutions
Disclaimer: Publicly available data on the stability of LY235959 in aqueous solutions is limited. The following information is a general guide based on common practices for assessing the stability of pharmaceutical compounds in aqueous environments. The provided protocols and data are for illustrative purposes and should be adapted to your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of LY235959 in aqueous solutions?
The stability of a compound like LY235959 in an aqueous solution can be influenced by several factors:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolysis or other degradation reactions. Many compounds exhibit a pH of maximum stability.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photolytic degradation.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Buffer Components: Certain buffer species can catalyze degradation. For example, citrate and phosphate buffers have been observed to affect the stability of some drugs.[1]
-
Concentration: In some cases, the concentration of the compound itself can influence its stability due to aggregation or other concentration-dependent phenomena.
-
Presence of Metal Ions: Trace metal ions can catalyze degradation reactions.[2]
Q2: How should I prepare a stock solution of LY235959?
-
Solvent Selection: Start with a high-purity solvent in which the compound is known to be soluble. For many salts of organic acids, this is often water or a buffer. If solubility in water is low, a small amount of a co-solvent like DMSO or ethanol may be used, but be mindful of the co-solvent's potential impact on your downstream experiments and the compound's stability.
-
pH Adjustment: The pH of the solution can significantly impact the solubility of ionizable compounds. For an amino acid derivative like LY235959, adjusting the pH may be necessary to achieve the desired concentration.
-
Filtration: After dissolution, it is good practice to filter the stock solution through a 0.22 µm filter to remove any particulates and for sterilization.
-
Storage: Store the stock solution in small aliquots at a low temperature (e.g., -20°C or -80°C) to minimize degradation and repeated freeze-thaw cycles.
Q3: What are the recommended storage conditions for aqueous solutions of LY235959?
Without specific stability data, general recommendations for storing aqueous solutions of research compounds are:
-
Temperature: Store frozen at -20°C or -80°C for long-term storage. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but this should be verified with a stability study.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Headspace: Minimize the headspace in the storage vial to reduce exposure to oxygen.
-
Container: Use inert containers, such as borosilicate glass or polypropylene, to prevent adsorption of the compound to the container surface.
Q4: How can I perform a preliminary assessment of LY235959 stability in my experimental buffer?
A preliminary stability study can be conducted as follows:
-
Prepare a solution of LY235959 in your experimental buffer at the concentration you plan to use.
-
Divide the solution into several aliquots.
-
Store the aliquots under different conditions (e.g., room temperature, 4°C, -20°C) and for different durations (e.g., 0, 24, 48, 72 hours).
-
At each time point, analyze the concentration and purity of LY235959 in an aliquot from each storage condition using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
A decrease in the concentration of the parent compound or the appearance of new peaks would indicate degradation.
Q5: What are potential degradation pathways for a molecule like LY235959?
While specific degradation pathways for LY235959 are not documented in the provided search results, compounds with similar functional groups (amino acids, phosphonates) can undergo the following types of degradation:
-
Hydrolysis: The phosphonate or carboxylate groups could be susceptible to hydrolysis, especially at extreme pH values.
-
Oxidation: The molecule may be susceptible to oxidation, particularly if there are easily oxidizable functional groups.
-
Racemization/Epimerization: Chiral centers in the molecule could potentially undergo epimerization under certain pH and temperature conditions.
Troubleshooting Guides
Issue: I am observing precipitation in my LY235959 solution.
| Potential Cause | Troubleshooting Step |
| Low Solubility | Verify the solubility of LY235959 in your chosen solvent and at the intended concentration. Consider adjusting the pH or using a different buffer system. |
| Temperature Effects | Some compounds are less soluble at lower temperatures. If precipitation occurs upon refrigeration, try preparing a fresh solution before each experiment or storing at room temperature if stability allows. |
| Buffer Incompatibility | The buffer components may be interacting with LY235959, leading to the formation of an insoluble salt. Try a different buffer system. |
Issue: The biological activity of my LY235959 solution is lower than expected.
| Potential Cause | Troubleshooting Step |
| Degradation | The compound may have degraded due to improper storage or handling. Perform a stability study to assess the rate of degradation under your experimental conditions. Prepare fresh solutions for each experiment. |
| Adsorption | LY235959 may be adsorbing to the surface of your storage containers or experimental apparatus. Consider using low-binding tubes and glassware. The use of a small amount of a non-ionic surfactant may also help, but its compatibility with your assay must be verified. |
| Incorrect Concentration | Re-verify the concentration of your stock solution using a validated analytical method. |
Issue: My analytical results (e.g., HPLC) show unexpected peaks.
| Potential Cause | Troubleshooting Step |
| Degradation Products | The new peaks are likely degradation products of LY235959. This indicates that the compound is not stable under the current conditions. |
| Impurities | The new peaks could be impurities from the starting material or from the solvent/buffer. Analyze a blank sample (solvent/buffer only) to rule this out. |
| Contamination | The sample may have been contaminated. Ensure proper handling and use of clean equipment. |
Experimental Protocols (General)
Protocol for a Preliminary Stability Study
-
Objective: To assess the short-term stability of LY235959 in a specific aqueous buffer.
-
Materials:
-
LY235959
-
High-purity water
-
Buffer components
-
Calibrated pH meter
-
Analytical HPLC system with a suitable column and detector
-
-
Method:
-
Prepare the desired aqueous buffer and adjust the pH.
-
Prepare a stock solution of LY235959 in the buffer at a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm filter.
-
Dispense aliquots of the solution into appropriate vials.
-
Store the vials at different temperatures (e.g., 25°C, 4°C, -20°C).
-
At specified time points (e.g., 0, 8, 24, 48, 72 hours), remove a vial from each temperature condition.
-
Analyze the samples by HPLC to determine the concentration of LY235959 and to check for the presence of degradation products.
-
Calculate the percentage of LY235959 remaining at each time point relative to the initial concentration (time 0).
-
Protocol for pH-Rate Profile Determination
-
Objective: To determine the effect of pH on the degradation rate of LY235959.
-
Materials:
-
LY235959
-
A series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 10).
-
Constant temperature bath or incubator.
-
Analytical HPLC system.
-
-
Method:
-
Prepare a series of buffers at different pH values.
-
For each pH, prepare a solution of LY235959 at a known concentration.
-
Place all solutions in a constant temperature bath (e.g., 50°C to accelerate degradation).
-
At various time intervals, withdraw a sample from each solution.
-
Immediately analyze the samples by HPLC to determine the concentration of LY235959.
-
For each pH, plot the natural logarithm of the concentration of LY235959 versus time. The slope of this line will give the apparent first-order degradation rate constant (k).
-
Plot the logarithm of the rate constant (log k) versus pH to generate the pH-rate profile. The nadir of this plot indicates the pH of maximum stability.
-
Data Presentation
Table 1: Hypothetical pH-Stability Profile of a Compound at 50°C
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.231 | 3.0 |
| 4.0 | 0.069 | 10.0 |
| 6.0 | 0.035 | 20.0 |
| 7.4 | 0.046 | 15.0 |
| 9.0 | 0.139 | 5.0 |
| 10.0 | 0.347 | 2.0 |
This data is for illustrative purposes only.
Table 2: Hypothetical Temperature-Stability Profile of a Compound at pH 7.4
| Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Shelf-life (t₉₀) (days) |
| 4 | 0.002 | 52.6 |
| 25 | 0.015 | 7.0 |
| 40 | 0.060 | 1.8 |
This data is for illustrative purposes only. Shelf-life (t₉₀) is the time required for 10% degradation.
Visualizations
Caption: General workflow for a compound stability study.
References
Technical Support Center: Troubleshooting LY 233536 Electrophysiology Recordings
Welcome to the technical support center for researchers utilizing LY 233536 in electrophysiology experiments. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to ensure the successful application of this competitive NMDA receptor antagonist in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during electrophysiology recordings with this compound and other competitive NMDA receptor antagonists.
Q1: I'm not seeing any effect of this compound on my NMDA receptor-mediated currents. What could be the problem?
A1: Several factors could contribute to a lack of observable effect. Consider the following troubleshooting steps:
-
Concentration and Agonist Competition: As a competitive antagonist, the efficacy of this compound is dependent on the concentration of the NMDA receptor agonists (glutamate and co-agonist like glycine or D-serine) present.[1] High concentrations of agonists in your recording solution can outcompete this compound for the binding site.
-
Solution: Perform a dose-response curve to determine the optimal concentration of this compound for your specific experimental conditions. Consider reducing the concentration of the exogenously applied NMDA and co-agonist.
-
-
Solution Stability and Preparation: Ensure that your this compound stock solution is prepared correctly and has not degraded.
-
Drug Application Method: The method of drug application can influence its effectiveness.
-
Solution: For bath application, ensure adequate time for the drug to perfuse the slice and reach the target neurons. For focal application, ensure the pipette is positioned correctly and the pressure is sufficient for local perfusion without causing mechanical artifacts.
-
Q2: My recordings become very noisy after applying this compound.
A2: Increased noise can arise from several sources, some of which may be coincidental with drug application.
-
Perfusion System Artifacts: The switching of solutions in a perfusion system can introduce electrical or mechanical noise.
-
Grounding Issues: Ensure all components of your electrophysiology rig are properly grounded to a common ground.
-
Vibrations: Check for any sources of mechanical vibration in the room or from the perfusion system itself.
Q3: How can I be sure the effects I'm seeing are specific to NMDA receptor antagonism?
A3: It is crucial to perform control experiments to confirm the specificity of this compound's effects.
-
Positive Control: Use a well-characterized, potent NMDA receptor antagonist, such as D-AP5, to confirm that your system is responsive to NMDA receptor blockade.[2]
-
Washout: After observing the effect of this compound, perfuse the slice with a drug-free solution. A reversal of the effect upon washout indicates a specific and reversible drug action.
-
Agonist Re-application: After establishing a block with this compound, try applying a higher concentration of the NMDA receptor agonist. As a competitive antagonist, a sufficiently high agonist concentration should be able to overcome the block.
Q4: I'm having trouble obtaining a stable whole-cell recording when studying NMDA receptors.
A4: Achieving stable whole-cell recordings, especially when studying excitatory transmission, can be challenging.
-
Cell Health: The health of your cells or brain slices is paramount.
-
Solution: Ensure proper oxygenation of your artificial cerebrospinal fluid (aCSF) and maintain a stable temperature.[3] Use a recovery chamber for slices after slicing and allow for an adequate recovery period before starting recordings.
-
-
Pipette and Seal Quality: A high-quality gigaseal is essential for stable recordings.
-
Excitotoxicity: Over-activation of NMDA receptors during the experiment can lead to cell death.[5]
-
Solution: When studying NMDA receptor function in cell culture, it may be beneficial to grow the cells in the presence of an NMDA receptor antagonist to prevent excitotoxicity before the experiment begins.[6] During recordings, use the lowest effective concentration of the agonist.
-
Data Presentation
| Antagonist | Receptor Subtype | Preparation | IC50 (µM) | Reference |
| CGP 37849 | Native NMDA Receptors | Cultured Mouse Spinal Cord Neurons | 0.37 ± 0.18 | [8] |
| CGP 39551 | Native NMDA Receptors | Cultured Mouse Spinal Cord Neurons | 2.2 ± 1.4 | [8] |
| Midafotel | Native NMDA Receptors | Not Specified | 0.039 | [1] |
Note: IC50 values can vary depending on experimental conditions such as agonist concentration, pH, and the specific subunit composition of the NMDA receptors being studied.[7][9]
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording to Determine the IC50 of this compound
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on NMDA receptor-mediated currents.
1. Preparation:
- Prepare artificial cerebrospinal fluid (aCSF) and an internal solution for your patch pipettes. Ensure both are filtered and bubbled with 95% O2 / 5% CO2.[4]
- Prepare stock solutions of NMDA, glycine (or D-serine), and this compound.
- Prepare brain slices (e.g., hippocampal or cortical) or cultured neurons expressing NMDA receptors. Allow slices to recover for at least 1 hour before recording.
2. Recording Setup:
- Transfer a slice or coverslip with cultured neurons to the recording chamber on the microscope stage.
- Continuously perfuse with aCSF.
- Pull glass micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[4]
3. Obtaining a Whole-Cell Recording:
- Approach a neuron with the patch pipette while applying positive pressure.
- Once a dimple is observed on the cell membrane, release the positive pressure and apply gentle suction to form a Giga-ohm seal.[10]
- Apply a brief, strong suction to rupture the membrane and achieve the whole-cell configuration.
- Switch to voltage-clamp mode and hold the cell at a negative potential (e.g., -70 mV) to minimize voltage-gated channel activity.
4. Data Acquisition:
- To isolate NMDA receptor-mediated currents, perfuse the cell with aCSF containing antagonists for AMPA/kainate receptors (e.g., CNQX or NBQX) and GABA-A receptors (e.g., picrotoxin or bicuculline).
- Apply a solution containing a fixed concentration of NMDA (e.g., 10-100 µM) and a co-agonist (e.g., 1-10 µM glycine or D-serine) to evoke an inward current. To observe NMDA currents at negative holding potentials, it is crucial to use a Mg2+-free aCSF, as Mg2+ blocks the NMDA receptor channel in a voltage-dependent manner.
- After establishing a stable baseline response to the agonist application, co-apply the agonists with increasing concentrations of this compound.
- Ensure a complete washout of the previous concentration before applying the next.
5. Data Analysis:
- Measure the peak amplitude of the NMDA receptor-mediated inward current at each concentration of this compound.
- Calculate the percentage of inhibition for each concentration relative to the control response (agonist alone).
- Plot the percentage of inhibition against the logarithm of the this compound concentration.
- Fit the data with a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
NMDA Receptor Signaling Pathway
Caption: Competitive antagonism of the NMDA receptor by this compound, blocking downstream signaling.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound using whole-cell voltage-clamp.
Logical Relationship in Competitive Antagonism
Caption: Logical diagram illustrating the competitive binding of this compound at the NMDA receptor.
References
- 1. A Glutamate N-Methyl-d-Aspartate (NMDA) Receptor Subunit 2B–Selective Inhibitor of NMDA Receptor Function with Enhanced Potency at Acidic pH and Oral Bioavailability for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological and Electrophysiological Characterization of Novel NMDA Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Video not recorded intermittently | DashCamTalk [dashcamtalk.com]
- 5. mdpi.com [mdpi.com]
- 6. Protein kinase C enhances glycine-insensitive desensitization of NMDA receptors independently of previously identified protein kinase C sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Desensitization of NMDA channels requires ligand binding to both GluN1 and GluN2 subunits to constrict the pore beside the activation gate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. docs.axolbio.com [docs.axolbio.com]
- 10. Developmental Decrease in NMDA Receptor Desensitization Associated with Shift to Synapse and Interaction with Postsynaptic Density-95 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LY233536 In Vivo Toxicity Minimization
Welcome to the technical support center for LY233536. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential in vivo toxicity during experimentation. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of toxicology and pharmacology, aiming to help you address specific issues you might encounter.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during in vivo studies with LY233536.
| Problem | Potential Cause | Suggested Solution |
| High incidence of acute adverse events (e.g., sedation, ataxia, mortality) shortly after administration. | High peak plasma concentration (Cmax) of LY233536. | - Optimize Formulation: Consider formulation strategies that provide a more controlled release of the compound, thereby reducing the Cmax. Approaches such as encapsulation in liposomes or nanoparticles can be explored. - Adjust Dosing Regimen: Instead of a single high dose, administer the total daily dose in several smaller, spaced-out doses to maintain therapeutic levels while avoiding sharp peaks in plasma concentration. |
| Signs of neurotoxicity (e.g., seizures, tremors, abnormal behavior) observed during the study. | Direct excitotoxic effects or off-target central nervous system (CNS) activity. | - Dose-Response Assessment: Conduct a thorough dose-escalation study to determine the maximum tolerated dose (MTD) and a no-observed-adverse-effect level (NOAEL). Start with low doses and carefully monitor for any signs of neurotoxicity. - Co-administration with Neuroprotective Agents: Investigate the potential of co-administering agents with known neuroprotective properties. The choice of agent would depend on the suspected mechanism of neurotoxicity. |
| Evidence of organ toxicity (e.g., elevated liver enzymes, kidney damage) in histopathology or clinical chemistry. | Accumulation of the compound or its metabolites in specific organs. | - Pharmacokinetic Analysis: Perform pharmacokinetic studies to understand the distribution and elimination profile of LY233536. This can help identify potential for organ accumulation. - Formulation to Alter Biodistribution: Explore formulations that can alter the biodistribution of the compound, potentially reducing its concentration in susceptible organs. For example, targeted delivery systems could be considered. |
| Poor tolerability at presumed therapeutic doses, leading to weight loss or reduced food and water intake. | General systemic toxicity or specific gastrointestinal effects. | - Vehicle Optimization: Ensure the vehicle used for administration is well-tolerated and does not contribute to the observed toxicity. Test the vehicle alone in a control group. - Supportive Care: Provide supportive care to the animals, such as ensuring proper hydration and nutrition. |
| Inconsistent or unexpected toxicity results across different experiments. | Variability in formulation preparation, administration technique, or animal model. | - Standardize Protocols: Ensure that all experimental protocols, including formulation preparation and administration procedures, are standardized and strictly followed. - Animal Model Considerations: Be aware of potential strain or species differences in drug metabolism and sensitivity. The choice of animal model should be well-justified. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take if I observe unexpected toxicity in my in vivo study with LY233536?
A1: If you observe unexpected toxicity, the first step is to immediately assess the well-being of the animals and provide supportive care as needed. Then, you should:
-
Review your dosing and administration protocol: Double-check your calculations, the concentration of your dosing solution, and the administration technique to rule out any errors.
-
Evaluate the vehicle: If you are using a new or complex vehicle, run a control group with the vehicle alone to ensure it is not the source of the toxicity.
-
Conduct a dose-finding study: If you haven't already, perform a dose-escalation study to determine the maximum tolerated dose (MTD). It is possible your current dose is too high.
-
Consult existing literature: Although specific toxicity data for LY233536 is limited, reviewing literature on compounds with similar structures or mechanisms of action may provide insights.
Q2: How can I optimize the formulation of LY233536 to minimize toxicity?
A2: Formulation can play a crucial role in mitigating in vivo toxicity. Consider the following strategies:
-
Controlled-Release Formulations: Using technologies like liposomes, microspheres, or nanoparticles can help to control the release of the drug, which can lower the peak plasma concentration (Cmax) and potentially reduce Cmax-related toxicities.
-
Targeted Delivery: If the toxicity is localized to a specific organ, consider developing a formulation that targets the drug to its site of action, thereby reducing exposure to other tissues.
-
Solubility Enhancement: For poorly soluble compounds, using techniques like complexation with cyclodextrins can improve solubility and bioavailability, potentially allowing for lower, less toxic doses to be effective.
Q3: What is the importance of a dose-escalation study, and how should I design one for LY233536?
A3: A dose-escalation study is critical for determining the safety profile of a compound. The primary goals are to identify the maximum tolerated dose (MTD) and to observe the dose-limiting toxicities. A typical design involves:
-
Starting with a low dose: This dose should be a fraction of the predicted efficacious dose, based on in vitro data or literature on similar compounds.
-
Administering to small cohorts of animals: Typically, 3-6 animals per dose group.
-
Gradually increasing the dose: The dose is escalated in subsequent cohorts based on the tolerability observed in the previous group.
-
Careful monitoring: Animals should be closely monitored for any clinical signs of toxicity, changes in body weight, and other relevant parameters.
-
Defining the MTD: The MTD is generally defined as the highest dose that does not cause unacceptable toxicity.
Q4: Are there any known signaling pathways associated with the potential toxicity of LY233536 that I should be aware of?
A4: While specific toxicity pathways for LY233536 are not well-documented in publicly available literature, as a glutamate receptor antagonist, its toxic effects could theoretically be related to the modulation of glutamatergic signaling. Excessive inhibition of glutamate receptors can disrupt normal neuronal function and potentially lead to neurotoxicity. It is also important to consider off-target effects that could activate other toxicity pathways.
Q5: What are the key parameters to monitor in vivo to assess for LY233536 toxicity?
A5: A comprehensive assessment of toxicity should include:
-
Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity levels.
-
Body Weight: Regular measurement of body weight is a sensitive indicator of general health.
-
Food and Water Intake: Monitor for any significant changes.
-
Hematology and Clinical Chemistry: At the end of the study (or at interim time points), collect blood samples to analyze for markers of organ function (e.g., liver enzymes, kidney function markers) and hematological parameters.
-
Histopathology: Conduct a thorough histopathological examination of major organs and tissues to identify any microscopic changes.
Visualizing Experimental Workflows and Pathways
To aid in experimental design and understanding, the following diagrams illustrate key concepts.
Caption: Workflow for In Vivo Toxicity Assessment of LY233536.
Technical Support Center: Verifying LY233536 Activity in a New Experimental Setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the competitive NMDA receptor antagonist, LY233536. The information is designed to help you verify its activity in a new experimental setup and address common issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is LY233536 and what is its primary mechanism of action?
A1: LY233536 is a small molecule drug that functions as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] This means it binds to the same site as the endogenous agonist, glutamate, on the NMDA receptor, thereby inhibiting its activation. The NMDA receptor is an ionotropic glutamate receptor critical for synaptic plasticity and memory function.
Q2: I am not observing the expected inhibitory effect of LY233536 in my cell-based assay. What are the initial troubleshooting steps?
A2: When you don't see the expected activity of LY233536, a systematic check of your experimental setup is crucial. Here are the initial steps:
-
Confirm Cell Line Appropriateness: Ensure your chosen cell line expresses functional NMDA receptors. The expression levels and subunit composition of NMDA receptors can vary significantly between cell types.
-
Verify Reagent Integrity: Check the quality and storage conditions of your LY233536 compound. Multiple freeze-thaw cycles can degrade the compound. Prepare fresh dilutions from a stock solution for each experiment.
-
Optimize Assay Conditions: Re-evaluate your experimental parameters, including cell seeding density, the concentration of the NMDA receptor agonist (e.g., glutamate or NMDA) used for stimulation, and the incubation times for both the antagonist and agonist.
Q3: How can I confirm that LY233536 is effectively reaching its target in my in vitro setup?
A3: Ensuring the compound reaches its target is a key aspect of validating your experiment. Consider the following:
-
Solubility: Confirm that LY233536 is fully dissolved in your assay buffer. Poor solubility can drastically reduce the effective concentration of the compound.
-
Cell Permeability: For intracellular targets, ensure your compound can penetrate the cell membrane. While LY233536 targets an extracellular domain of the NMDA receptor, issues with the assay medium composition could potentially interfere with its availability.
-
Incubation Time: The pre-incubation time with LY233536 before agonist stimulation is critical. A sufficient duration is needed for the antagonist to bind to the NMDA receptors.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates
High variability between replicate wells or experiments can mask the true effect of LY233536.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify consistent cell numbers across wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate. Fill the outer wells with sterile water or PBS. |
| Pipetting Inaccuracies | Calibrate your pipettes regularly. When preparing serial dilutions of LY233536, ensure thorough mixing at each step. |
| Cell Health and Passage Number | Use cells from a similar, low passage number for all experiments. Monitor cell viability and morphology to ensure a healthy cell culture. |
Issue 2: No Dose-Dependent Inhibition Observed
A lack of a clear dose-response curve is a common issue when setting up a new assay.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Concentration Range | Perform a broad-range concentration-response experiment to identify the effective concentration range of LY233536 in your specific assay. |
| Suboptimal Agonist Concentration | The concentration of the NMDA receptor agonist used for stimulation is critical. If the agonist concentration is too high, it may outcompete the antagonist, especially at lower concentrations of LY233536. Determine the EC50 of your agonist and use a concentration around this value for inhibition assays. |
| Assay Window is Too Small | The difference in signal between the fully stimulated (agonist only) and baseline (no agonist) conditions may be too small to detect a significant inhibition. Optimize your assay to maximize this window. |
| Incorrect Assay Type | Ensure the chosen assay is suitable for detecting NMDA receptor inhibition. Direct functional assays like electrophysiology or calcium imaging are generally more sensitive than downstream viability assays. |
Experimental Protocols & Methodologies
Whole-Cell Patch-Clamp Electrophysiology
This method directly measures the ion flow through NMDA receptors and is a gold-standard for characterizing channel antagonists.
Methodology:
-
Culture cells expressing NMDA receptors on glass coverslips.
-
Obtain a whole-cell patch-clamp recording from a single cell.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Perfuse the cell with an external solution containing an NMDA receptor agonist (e.g., 100 µM NMDA and 10 µM glycine) to evoke an inward current.
-
After establishing a stable baseline current, co-perfuse with the agonist and varying concentrations of LY233536.
-
Measure the peak amplitude of the NMDA-evoked current in the presence and absence of LY233536.
-
Calculate the percentage of inhibition for each concentration of LY233536 and plot the dose-response curve to determine the IC50 value.
Calcium Imaging Assay
This high-throughput method measures the influx of calcium, a key second messenger downstream of NMDA receptor activation.
Methodology:
-
Seed cells expressing NMDA receptors in a multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of LY233536.
-
Stimulate the cells with an NMDA receptor agonist.
-
Measure the change in fluorescence intensity using a fluorescence plate reader or microscope.
-
Calculate the percentage of inhibition of the calcium response for each LY233536 concentration and determine the IC50.
Signaling Pathways and Workflows
Below are diagrams illustrating the NMDA receptor signaling pathway and a typical experimental workflow for verifying LY233536 activity.
Caption: NMDA Receptor Signaling Pathway and Point of Inhibition by LY233536.
Caption: General Experimental Workflow for Verifying LY233536 Activity.
References
Preventing precipitation of LY 233536 in media
Welcome to the technical support center for LY233536. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of LY233536 in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the prevention of compound precipitation in media.
Frequently Asked Questions (FAQs)
Q1: What is LY233536 and what is its primary mechanism of action?
LY233536 is a chemical compound used in research.[1][2] It functions as a competitive antagonist of the NMDA receptor.[1]
Q2: What is the solubility of LY233536?
LY233536 is soluble in Dimethyl Sulfoxide (DMSO).[1] Its aqueous solubility is limited, which can lead to precipitation when diluted in cell culture media or other aqueous buffers.
Q3: Why does LY233536 precipitate in my cell culture medium?
Precipitation of hydrophobic compounds like LY233536 in aqueous solutions such as cell culture media is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: The compound is inherently less soluble in water-based media compared to organic solvents like DMSO.
-
"Solvent Shock": Rapidly diluting a concentrated DMSO stock solution into an aqueous medium can cause the compound to crash out of solution as the solvent environment changes drastically.
-
High Final Concentration: Exceeding the solubility limit of LY233536 in the final culture medium will lead to precipitation.
-
Media Composition: Components in the culture medium, such as salts and proteins, can interact with the compound and reduce its solubility.[3][4]
-
pH of the Medium: The solubility of some compounds can be pH-dependent.[5]
-
Temperature Fluctuations: Changes in temperature, for instance, when moving media from a refrigerator to an incubator, can affect compound solubility.[3]
Q4: What are the immediate consequences of compound precipitation in my experiment?
Compound precipitation can significantly impact your experimental results by:
-
Reducing the effective concentration: The actual concentration of the dissolved compound will be lower than intended, leading to inaccurate dose-response relationships.
-
Introducing experimental artifacts: The precipitate itself can interfere with cell health and imaging-based assays.[6]
-
Inconsistent results: The amount of precipitation can vary between experiments, leading to poor reproducibility.
Troubleshooting Guide: Preventing Precipitation of LY233536
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of LY233536 in your experimental media.
| Problem | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding LY233536 stock to media. | Final concentration of LY233536 is too high. | Lower the final concentration of LY233536. |
| Inadequate mixing. | Add the stock solution dropwise while gently swirling the media.[5] | |
| High final DMSO concentration affecting media stability. | Ensure the final DMSO concentration is as low as possible, ideally below 0.5%.[5] | |
| Precipitate forms over time during incubation. | LY233536 is unstable in the media over time. | Consider the stability of the compound in your specific media and experimental conditions. |
| Interaction with media components or secreted cellular products. | If using serum-containing media, the serum proteins may help to keep the compound in solution.[5] | |
| Precipitation is observed after freeze-thaw cycles of stock solutions. | Compound is coming out of solution at low temperatures. | Prepare smaller, single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5] |
Experimental Protocols
Protocol 1: Preparation of LY233536 Stock Solution
This protocol describes the preparation of a concentrated stock solution of LY233536 in DMSO.
Materials:
-
LY233536 powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
Procedure:
-
Allow the LY233536 powder to equilibrate to room temperature before opening the vial.
-
Calculate the required amount of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial of LY233536 powder.
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[1]
Protocol 2: Dilution of LY233536 in Cell Culture Media
This protocol outlines the recommended method for diluting the LY233536 stock solution into cell culture media to minimize precipitation.
Materials:
-
10 mM LY233536 stock solution in DMSO
-
Pre-warmed, complete cell culture medium (containing serum and other supplements, if applicable)
Procedure:
-
Thaw a single-use aliquot of the 10 mM LY233536 stock solution at room temperature.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture.
-
Recommended Method (Serial Dilution): a. Perform an intermediate dilution of the stock solution in a small volume of pre-warmed complete medium. b. Add this intermediate dilution to the final volume of cell culture medium.
-
Alternative Method (Direct Addition): a. Add the calculated volume of the stock solution drop-wise to the pre-warmed medium while gently swirling. This helps to avoid localized high concentrations that can cause precipitation.[5]
-
Ensure the final DMSO concentration in the culture medium is non-toxic to your cells (typically ≤ 0.5%).[5]
-
Always include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.[5]
Visual Guides
Caption: Experimental workflow for preparing and diluting LY233536.
Caption: Troubleshooting logic for addressing LY233536 precipitation.
References
- 1. medkoo.com [medkoo.com]
- 2. LY 233536 | C12H19N5O2 | CID 126239 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: LY 233536 Quality Control and Purity Assessment
Note to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for specific quality control (QC) and purity assessment data for the compound designated as LY 233536 has not yielded detailed, publicly available information. The following technical support guide has been constructed based on established principles and best practices for the quality control of small molecule drug candidates. The methodologies, troubleshooting advice, and frequently asked questions provided are general in nature and should be adapted based on the specific physicochemical properties of this compound, which you will need to determine experimentally.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps for developing a quality control strategy for a new compound like this compound?
A1: The initial steps involve a thorough characterization of the drug substance, including its chemical structure, solubility, and preliminary stability. This is followed by the development of analytical methods for identity, purity, and potency. Forced degradation studies are crucial at this stage to understand potential degradation pathways and to develop a stability-indicating method.
Q2: Which analytical techniques are most suitable for purity assessment of a small molecule like this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the primary technique for purity assessment. Gas Chromatography (GC) may be used for volatile impurities. Capillary Electrophoresis (CE) can be an orthogonal technique to HPLC for confirmation of purity.
Q3: How do I identify unknown peaks in my chromatogram?
A3: Unknown peaks should be investigated using a mass spectrometer (LC-MS) to determine their molecular weight. Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. If necessary, the impurity can be isolated using preparative chromatography and its structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Method
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Inappropriate mobile phase pH- Sample overload- Co-eluting impurities | - Replace the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Reduce the sample concentration or injection volume.- Optimize the gradient or mobile phase composition for better separation. |
| Inconsistent Retention Times | - Fluctuation in mobile phase composition- Temperature variations- Column equilibration issues | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a consistent temperature.- Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Ghost Peaks | - Contamination in the mobile phase or system- Carryover from previous injections | - Use high-purity solvents and freshly prepared mobile phase.- Implement a robust needle wash protocol.- Inject a blank solvent to check for system contamination. |
| Low Signal Intensity | - Low sample concentration- Detector issue- Incorrect wavelength setting | - Concentrate the sample if possible.- Check the detector lamp and ensure it is functioning correctly.- Verify that the detection wavelength is appropriate for the analyte. |
Mass Spectrometry (MS) Detection
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Ionization | - Inappropriate ionization source for the analyte- Suboptimal source parameters (e.g., temperature, gas flow)- Matrix suppression | - Test both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).- Optimize source parameters systematically.- Improve sample clean-up or chromatographic separation to reduce matrix effects. |
| In-source Fragmentation | - High source temperature or voltage | - Reduce the source temperature and fragmentor/cone voltage. |
| No or Weak Signal for a Known Impurity | - Impurity is not ionizable under the current conditions- Concentration is below the limit of detection (LOD) | - Try different ionization modes and polarities.- Use a more sensitive instrument or develop a more concentrated sample. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop a stability-indicating analytical method.[1]
-
Acid Hydrolysis: Treat the drug substance with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the drug substance with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid drug substance and a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
Samples from each condition should be analyzed by a suitable method (e.g., HPLC-UV/MS) to identify and quantify any degradation products.
Visualizations
Workflow for Purity Assessment and Impurity Identification
Caption: Workflow for the purity assessment and impurity identification of a drug substance.
Logical Flow for Troubleshooting HPLC Peak Tailing
Caption: A logical troubleshooting guide for addressing peak tailing in HPLC analysis.
References
Interpreting unexpected results in LY 233536 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing LY233536, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist. The information is tailored for researchers, scientists, and drug development professionals to navigate potential challenges and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is LY233536 and what is its primary mechanism of action?
LY233536 is a competitive antagonist of the NMDA receptor.[1][2] It belongs to the class of decahydroisoquinoline compounds. Its primary mechanism involves binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist glutamate.
Q2: What is the subunit selectivity of LY233536?
LY233536 exhibits a degree of selectivity for NMDA receptors containing specific GluN2 (formerly NR2) subunits. Published data indicates it has a higher affinity for receptors containing the GluN2B and GluN2C subunits compared to those with the GluN2A subunit.[3] This selectivity profile is an important consideration for experimental design and data interpretation.
Q3: What are the recommended solvents and storage conditions for LY233536?
For stock solutions, it is advisable to use a non-aqueous solvent such as dimethyl sulfoxide (DMSO). It is crucial to ensure the final concentration of the solvent in the experimental medium is minimal (typically <0.1%) to avoid off-target effects. For storage, follow the supplier's recommendations, which generally involve keeping the compound in a tightly sealed container in a cool, dry place.
Q4: Can LY233536 be used in in vivo studies?
Yes, decahydroisoquinoline-based NMDA receptor antagonists, a class that includes LY233536, have been evaluated in in vivo models. For instance, related compounds have shown efficacy in blocking NMDA-induced lethality in mice following systemic administration.
Troubleshooting Guide for Unexpected Results
Issue 1: Lower than Expected Potency or Lack of Efficacy
| Potential Cause | Troubleshooting Step |
| Compound Degradation: LY233536, like many small molecules, can degrade over time if not stored properly. | - Ensure the compound has been stored according to the manufacturer's instructions. - Prepare fresh stock solutions and dilutions for each experiment. - Consider verifying the compound's integrity via analytical methods if degradation is suspected. |
| Suboptimal Assay Conditions: The activity of NMDA receptor antagonists can be highly dependent on experimental conditions. | - Co-agonist Concentration: Ensure an adequate concentration of a co-agonist (glycine or D-serine) is present, as it is required for NMDA receptor activation. - pH: Maintain a stable physiological pH (7.2-7.4) in your buffer, as NMDA receptor activity is pH-sensitive. - Use-Dependence: For some antagonists, channel opening is required for binding. Ensure your protocol includes pre-incubation with an agonist if necessary. |
| Incorrect Subunit Expression: The potency of LY233536 is dependent on the specific GluN2 subunits present in your experimental system.[3] | - Verify the subunit composition of the cell line or primary culture being used. - Consider using a system with known expression of GluN2B or GluN2C subunits to confirm compound activity. |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Health: Variations in cell viability and passage number can lead to inconsistent responses. | - Use cells within a consistent and low passage number range. - Regularly check for mycoplasma contamination. - Ensure consistent cell plating density across all wells and experiments. |
| Reagent Preparation: Inconsistent reagent concentrations can introduce significant variability. | - Prepare fresh dilutions of LY233536, agonists, and co-agonists from stock solutions for each experiment. - Calibrate pipettes regularly to ensure accurate dispensing. |
| Timing of Application: The timing of compound and agonist application can influence the results. | - Standardize the pre-incubation time with LY233536 before the addition of the NMDA receptor agonist. - Utilize automated liquid handling systems for precise timing if available. |
Issue 3: Evidence of Off-Target Effects or Cellular Toxicity
| Potential Cause | Troubleshooting Step |
| High Compound Concentration: Excessive concentrations of LY233536 can lead to non-specific effects or cytotoxicity. | - Perform a dose-response curve to identify the optimal concentration range that provides specific antagonism without inducing toxicity. - Use the lowest effective concentration for your experiments. |
| Solvent Toxicity: The solvent used to dissolve LY233536 (e.g., DMSO) can be toxic to cells at higher concentrations. | - Ensure the final concentration of the solvent in your assay is below the threshold for toxicity for your specific cell type (typically <0.1%). - Include a vehicle control (solvent only) in all experiments to assess any solvent-induced effects. |
| Excitotoxicity: While an antagonist, improper experimental setup in neuronal cultures can still lead to cell death. | - In neuroprotection assays, ensure the concentration and duration of the excitotoxic insult (e.g., high glutamate or NMDA) are optimized to induce a sub-maximal level of cell death, allowing for the detection of protective effects. |
Data Presentation
Table 1: In Vitro Activity of Representative Decahydroisoquinoline NMDA Receptor Antagonists
| Compound | Binding Assay | IC50 (nM) | NMDA Antagonism (Cortical Wedge) IC50 (µM) |
| 31a | [3H]CGS19755 | 55 ± 14 | 0.15 ± 0.01 |
| 32a | [3H]CGS19755 | 856 ± 136 | 1.39 ± 0.29 |
Data for 6-substituted decahydroisoquinoline-3-carboxylic acids, structurally related to LY233536.
Table 2: In Vivo Activity of Representative Decahydroisoquinoline NMDA Receptor Antagonists
| Compound | Assay | Minimum Effective Dose (mg/kg, i.p.) |
| 31a | NMDA-induced lethality in mice | 1.25 |
| 32a | NMDA-induced lethality in mice | 2.5 |
Data for 6-substituted decahydroisoquinoline-3-carboxylic acids, structurally related to LY233536.
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity of LY233536 for the NMDA receptor.
Methodology:
-
Membrane Preparation: Prepare synaptic membranes from a relevant tissue source (e.g., rat forebrain) using standard homogenization and centrifugation techniques.
-
Incubation: In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGS19755) and varying concentrations of LY233536.
-
Equilibration: Allow the binding reaction to reach equilibrium by incubating at a controlled temperature for a specific duration.
-
Separation: Rapidly separate the bound from the free radioligand by filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of LY233536 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Neuroprotection Assay (MTT Assay)
Objective: To assess the ability of LY233536 to protect neuronal cells from excitotoxicity.
Methodology:
-
Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons in a 96-well plate and allow them to adhere and differentiate.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of LY233536 for a defined period (e.g., 1-2 hours).
-
Excitotoxic Insult: Induce excitotoxicity by exposing the cells to a high concentration of NMDA or glutamate for a specific duration.
-
Recovery: Remove the excitotoxic medium and replace it with fresh culture medium.
-
MTT Addition: After a recovery period (e.g., 24 hours), add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells and plot against the concentration of LY233536 to determine its neuroprotective effect.
Visualizations
Caption: Mechanism of action of LY233536 on the NMDA receptor signaling pathway.
Caption: A logical workflow for troubleshooting unexpected results in LY233536 experiments.
References
Validation & Comparative
A Comparative Guide to the Efficacy of LY233536 and MK-801 in NMDA Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent N-methyl-D-aspartate (NMDA) receptor antagonists: LY233536 and MK-801. By examining their distinct mechanisms of action, binding affinities, and effects in various experimental models, this document aims to equip researchers with the necessary data to make informed decisions in their drug development and neuroscience research endeavors.
Introduction
The N-methyl-D-aspartate (NMDA) receptor, a crucial component of excitatory synaptic transmission in the central nervous system, plays a pivotal role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in a range of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Consequently, the development of NMDA receptor antagonists has been a significant focus of neuroscience research.
This guide focuses on two such antagonists:
-
LY233536: A competitive antagonist that vies with the endogenous agonist glutamate for its binding site on the NMDA receptor.
-
MK-801 (Dizocilpine): A non-competitive antagonist that acts as an open-channel blocker, physically occluding the ion channel pore to prevent ion influx.
Understanding the nuances in their efficacy is paramount for selecting the appropriate tool for specific research questions and for the development of novel therapeutics with improved efficacy and safety profiles.
Mechanism of Action: A Tale of Two Binding Sites
The fundamental difference in the efficacy of LY233536 and MK-801 lies in their distinct mechanisms of action at the NMDA receptor complex.
LY233536 acts as a competitive antagonist . It binds to the glutamate recognition site on the NR2 subunit of the NMDA receptor, thereby preventing the binding of glutamate, the primary excitatory neurotransmitter. This competitive interaction is reversible and dependent on the concentration of both the agonist (glutamate) and the antagonist (LY233536).
MK-801 , on the other hand, is a non-competitive, uncompetitive open-channel blocker . Its binding site is located within the ion channel pore of the NMDA receptor. MK-801 can only access its binding site when the channel is in an open state, which requires the initial binding of both glutamate and the co-agonist glycine (or D-serine) and subsequent depolarization to relieve the magnesium (Mg2+) block. Once bound, MK-801 physically obstructs the flow of ions, primarily Ca2+, into the neuron. This blockade is use-dependent and has a slow off-rate, leading to a prolonged duration of action.
dot
Quantitative Comparison of Efficacy
A direct comparison of the efficacy of LY233536 and MK-801 requires an examination of their binding affinities (Ki), potencies in functional assays (IC50), and in vivo effectiveness (ED50). The following tables summarize available data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.
| Compound | Parameter | Value | Receptor/Model | Reference |
| LY233536 | Selectivity | ~10-fold higher for NR2B over NR2A | Recombinant NMDA receptors | [1] |
| MK-801 | Ki | 37.2 nM | Rat brain membranes | [2] |
| Kd | 6.3 nM | Rat cerebral cortical membranes | [3] | |
| IC50 | 0.13 µM | LTP induction in rat hippocampal slices | [4] | |
| ED50 | 0.17 mg/kg | Anticonvulsant (E1 mice) | [5] |
Note: Ki (inhibitor constant) and Kd (dissociation constant) are measures of binding affinity, where a lower value indicates higher affinity. IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ED50 (median effective dose) is the dose that produces a therapeutic effect in 50% of the population.
Experimental Protocols
In Vitro Neuroprotection Assay
Objective: To assess the ability of LY233536 and MK-801 to protect neurons from NMDA-induced excitotoxicity.
Methodology:
-
Cell Culture: Primary cortical or hippocampal neurons are cultured from embryonic rodents.
-
Drug Treatment: Neurons are pre-incubated with varying concentrations of LY233536 or MK-801 for a specified period (e.g., 30 minutes).
-
Excitotoxic Insult: NMDA (e.g., 100 µM) is added to the culture medium to induce excitotoxicity.
-
Assessment of Cell Viability: After a set incubation period (e.g., 24 hours), cell viability is assessed using methods such as the MTT assay, LDH release assay, or by counting surviving neurons after staining with a viability dye (e.g., trypan blue or calcein-AM/ethidium homodimer-1).
-
Data Analysis: The concentration of the antagonist that provides 50% protection against NMDA-induced cell death (IC50) is calculated.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Anticonvulsant activity of competitive antagonists of NMDA receptor in genetically epilepsy-prone rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to NMDA Receptor Blockade: LY 233536 vs. AP5
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent competitive N-methyl-D-aspartate (NMDA) receptor antagonists: LY 233536 and D-2-Amino-5-phosphonopentanoic acid (D-AP5). By presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular pathways and experimental processes, this document aims to equip researchers with the necessary information to make informed decisions for their experimental designs.
Introduction to Competitive NMDA Receptor Antagonism
The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a ligand-gated ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[1][2] Competitive antagonists exert their inhibitory effects by binding to the glutamate recognition site on the GluN2 subunit of the NMDA receptor, thereby preventing the binding of the endogenous agonist glutamate and subsequent channel opening.[1] Both this compound and AP5 fall into this category of antagonists and are widely used tools in neuroscience research to probe the physiological and pathological roles of NMDA receptors.
Quantitative Comparison of Antagonist Potency
The following tables summarize the in vitro potency of this compound and D-AP5 in blocking NMDA receptor activation. It is important to note that the data presented are collated from different studies and, therefore, represent an indirect comparison. Variations in experimental conditions, such as tissue preparation and agonist concentration, can influence the measured potency.
| Compound | Assay Type | Preparation | Agonist Concentration | IC50 (µM) | Reference |
| This compound | Electrophysiology | Rat Cortical Wedges | 40 µM NMDA | 1.7 | Jones et al., 1991 |
| D-AP5 | Electrophysiology | Rat Cortical Wedges | 40 µM NMDA | 3.7 | Lodge et al., 1988 |
Table 1: Comparison of IC50 values for this compound and D-AP5 in inhibiting NMDA-induced depolarization in rat cortical wedges.
| Compound | Assay Type | Preparation | Radioligand | Ki (µM) | Reference |
| This compound | Radioligand Binding | Rat Cortical Membranes | [3H]Glycine | 0.16 | Ornstein et al., 1989 |
| D-AP5 | Radioligand Binding | Not specified | Not specified | 1.4 (Kd) | MedchemExpress |
Table 2: Comparison of binding affinities (Ki/Kd) for this compound and D-AP5. Note that the value for D-AP5 is a dissociation constant (Kd) and the experimental details are limited.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: NMDA Receptor Signaling Pathway and Site of Competitive Antagonism.
Caption: Generalized Experimental Workflow for Comparing NMDA Receptor Antagonists.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the in vitro characterization of competitive NMDA receptor antagonists.
Electrophysiological Recording in Rat Cortical Wedges
This protocol is adapted from the methodology used to determine the IC50 values of competitive NMDA antagonists.
1. Tissue Preparation:
-
Male Sprague-Dawley rats are decapitated, and the brains are rapidly removed and placed in ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF).
-
The cerebral cortices are dissected and sliced into 400-500 µm thick wedges.
-
The cortical wedges are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.
2. Recording Setup:
-
A single cortical wedge is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a constant flow rate.
-
Extracellular field potentials are recorded from the cortical gray matter using a glass microelectrode filled with aCSF.
-
A stimulating electrode is placed on the surface of the cortical wedge to evoke synaptic responses.
3. Experimental Procedure:
-
A stable baseline response to the application of a known concentration of NMDA (e.g., 40 µM) is established.
-
The competitive antagonist (this compound or D-AP5) is then co-applied with NMDA at increasing concentrations.
-
The degree of inhibition of the NMDA-induced depolarization is measured for each antagonist concentration.
-
A washout period with aCSF is performed to ensure the reversibility of the antagonist's effect.
4. Data Analysis:
-
The percentage inhibition of the NMDA response is calculated for each antagonist concentration.
-
A dose-response curve is constructed by plotting the percentage inhibition against the logarithm of the antagonist concentration.
-
The IC50 value, which is the concentration of the antagonist that produces 50% inhibition of the maximal NMDA response, is determined by fitting the data to a sigmoidal function.
Radioligand Binding Assay
This protocol outlines a typical procedure for determining the binding affinity (Ki) of a competitive antagonist.
1. Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the crude membrane fraction.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Membrane homogenate is incubated with a fixed concentration of a radiolabeled ligand that binds to the glutamate site of the NMDA receptor (e.g., [³H]CGP 39653) and varying concentrations of the unlabeled competitive antagonist (this compound or AP5).
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled glutamate site ligand (e.g., L-glutamate).
-
The incubation is carried out at a specific temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.
3. Filtration and Counting:
-
The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the antagonist concentration and fitting the data to a one-site competition model.
-
The equilibrium dissociation constant (Ki) of the antagonist is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Conclusion
Both this compound and D-AP5 are effective competitive antagonists of the NMDA receptor. Based on the available in vitro data from electrophysiological studies on rat cortical wedges, this compound appears to be more potent than D-AP5, with an IC50 value approximately two-fold lower. However, it is crucial to reiterate that this is an indirect comparison, and the relative potency of these compounds may vary depending on the specific experimental conditions, including the NMDA receptor subunit composition of the preparation being studied. Researchers should carefully consider the specific requirements of their experiments when choosing between these two valuable pharmacological tools. The detailed protocols provided in this guide offer a starting point for the rigorous in-house characterization and comparison of these and other NMDA receptor antagonists.
References
A Comparative Analysis of LY233536 and Other Competitive NMDA Antagonists for Researchers and Drug Development Professionals
An objective review of the efficacy, potency, and pharmacokinetic profiles of LY233536, CGS-19755, and CPP, supported by experimental data to guide preclinical research.
This guide provides a detailed comparison of the competitive N-methyl-D-aspartate (NMDA) receptor antagonist LY233536 with other notable antagonists in its class, namely CGS-19755 and 3-((±)-2-carboxypiperazin-4-yl)propyl-1-phosphonic acid (CPP). The following sections present a comprehensive overview of their binding affinities, in vivo potencies in anticonvulsant models, and pharmacokinetic properties, based on available preclinical data. Detailed experimental methodologies are provided to aid in the replication and extension of these findings.
Introduction to Competitive NMDA Antagonists
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in excitatory synaptic transmission, synaptic plasticity, and numerous neurological processes. Overactivation of NMDA receptors is implicated in excitotoxic neuronal damage associated with various neurological disorders, including epilepsy, stroke, and traumatic brain injury. Competitive NMDA antagonists act by binding to the glutamate recognition site on the NMDA receptor, thereby preventing its activation by the endogenous agonist, glutamate. This mechanism offers a therapeutic strategy for mitigating the detrimental effects of excessive glutamate stimulation.
LY233536 is a potent and selective competitive NMDA receptor antagonist with a notable affinity for NR2B- and NR2C-containing receptors. It has demonstrated approximately 10-fold selectivity for NR2B over NR2A-containing receptors in both recombinant and native NMDA receptors[1]. CGS-19755 and CPP are also well-characterized competitive NMDA antagonists that have been extensively studied in various preclinical models of neurological disorders.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for LY233536, CGS-19755, and CPP, providing a clear comparison of their in vitro and in vivo efficacy.
| Compound | Binding Affinity (Ki) | Receptor Subtype Selectivity | Reference |
| LY233536 | Data Not Available | Higher affinity for NR2B- and NR2C-containing receptors; ~10-fold selectivity for NR2B over NR2A. | [1] |
| CGS-19755 | Data Not Available | - | |
| CPP | Data Not Available | - |
| Compound | Animal Model | Anticonvulsant Potency (ED50) | Route of Administration | Reference |
| LY233536 | Data Not Available | Data Not Available | Data Not Available | |
| CGS-19755 | Data Not Available | Data Not Available | Data Not Available | |
| CPP | Audiogenic Seizures (DBA/2 mice) | 1.5 mg/kg | i.p. | [2] |
| NMDA-induced Seizures (CF-1 mice) | 1.9 mg/kg | i.p. | [2] |
| Compound | Animal Model | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference |
| LY233536 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| CGS-19755 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| CPP | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: While specific quantitative data for a direct comparison in a single study is limited, the available information provides valuable insights into the relative profiles of these compounds. Further head-to-head studies are warranted for a more definitive comparison.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison, providing a framework for researchers to understand and potentially replicate the findings.
Radioligand Binding Assays for NMDA Receptor Affinity
Objective: To determine the binding affinity (Ki) of competitive NMDA antagonists for the NMDA receptor.
Methodology:
-
Membrane Preparation: Whole brains from adult male Sprague-Dawley rats are homogenized in ice-cold 0.32 M sucrose. The homogenate is centrifuged at 1,000 x g for 10 minutes. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes. The pellet is resuspended in buffer and washed three times by centrifugation. The final pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and stored at -80°C until use.
-
Binding Assay: Membrane homogenates (approximately 100-200 µg of protein) are incubated with a radiolabeled competitive NMDA antagonist ligand (e.g., [3H]CGS-19755 or [3H]CPP) in the presence of varying concentrations of the unlabeled test compound (LY233536, CGS-19755, or CPP).
-
Incubation and Filtration: The incubation is carried out at 4°C for 40 minutes in a final volume of 0.5 mL of 50 mM Tris-HCl buffer. The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed three times with ice-cold buffer to remove unbound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 mM L-glutamate). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis of the competition curves. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Anticonvulsant Activity Assessment
Objective: To evaluate the in vivo potency of competitive NMDA antagonists in animal models of epilepsy.
Methodology (Audiogenic Seizures in DBA/2 Mice):
-
Animals: Male DBA/2 mice, which are genetically susceptible to sound-induced seizures, are used.
-
Drug Administration: The test compounds (LY233536, CGS-19755, or CPP) are administered intraperitoneally (i.p.) at various doses. A vehicle control group receives an equivalent volume of the vehicle.
-
Seizure Induction: At a predetermined time after drug administration (e.g., 30 minutes), mice are individually placed in a sound-attenuated chamber and exposed to a high-intensity acoustic stimulus (e.g., 110 dB bell for 60 seconds).
-
Observation: The mice are observed for the occurrence of a characteristic seizure sequence: wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest.
-
Data Analysis: The percentage of animals protected from each seizure component is determined for each dose group. The ED50 value (the dose that protects 50% of the animals from a specific seizure endpoint) is calculated using probit analysis.
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Competitive antagonism of the NMDA receptor by LY233536.
Caption: Workflow for in vivo anticonvulsant activity assessment.
Conclusion
This guide provides a comparative overview of the competitive NMDA antagonist LY233536 alongside CGS-19755 and CPP. While direct comparative studies are limited, the available data suggests that LY233536 possesses a distinct subtype selectivity profile, which may offer therapeutic advantages. The provided experimental protocols serve as a resource for researchers aiming to further investigate the efficacy and mechanisms of these compounds. Future head-to-head preclinical studies are essential to fully elucidate the comparative efficacy and safety profiles of these competitive NMDA antagonists and to guide the selection of the most promising candidates for clinical development.
References
Validating NMDA Receptor Antagonism of LY 233536 In Vitro: A Comparative Guide
This guide provides a comparative analysis of the in vitro NMDA receptor antagonism of LY 233536 against other well-characterized competitive antagonists, D-AP5 and CGS-19755. The information is intended for researchers, scientists, and drug development professionals, offering a summary of available data, detailed experimental protocols, and visualizations of key pathways and workflows.
Introduction to this compound and NMDA Receptor Antagonism
This compound is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1] The NMDA receptor, a crucial component of excitatory neurotransmission in the central nervous system, is a ligand-gated ion channel that is activated by the binding of glutamate and a co-agonist, typically glycine or D-serine. Upon activation, the channel opens, allowing the influx of Ca2+ ions, which triggers a cascade of downstream signaling events essential for synaptic plasticity, learning, and memory.
However, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological disorders. Competitive NMDA receptor antagonists like this compound bind to the glutamate recognition site on the GluN2 subunit, thereby preventing channel activation and the subsequent influx of ions. This compound has been reported to exhibit a higher affinity for NMDA receptors containing GluN2B and GluN2C subunits, with approximately 10-fold selectivity for GluN2B over GluN2A-containing receptors.[1]
Comparative Quantitative Data
| Antagonist | Assay Type | Preparation | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| D-AP5 | Radioligand Binding | Rat brain membranes | [3H]CGP 39653 | 1400 | - | [2] |
| CGS-19755 | Radioligand Binding | Rat brain membranes | [3H]CGS 19755 | - | 50 | [3] |
Note: The potency of antagonists can vary depending on the experimental conditions, including the specific NMDA receptor subunit composition, the radioligand used, and the tissue or cell preparation.
Experimental Protocols
Detailed methodologies for key in vitro experiments used to characterize NMDA receptor antagonists are provided below.
Radioligand Binding Assay
This assay measures the affinity of a compound for the NMDA receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Whole brains from rodents (e.g., rats) are dissected and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove large debris.
-
The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the NMDA receptors.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653 or [3H]CGS 19755).
-
Increasing concentrations of the unlabeled test compound (e.g., this compound, D-AP5, or CGS-19755) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard antagonist.
-
The reaction is incubated to allow binding to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology
This technique directly measures the electrical currents flowing through NMDA receptors in response to agonist application and the inhibitory effect of antagonists.
1. Cell Preparation:
-
Primary neuronal cultures or cell lines (e.g., HEK293 cells) expressing specific NMDA receptor subunits are used.
-
Cells are plated on coverslips for recording.
2. Recording Setup:
-
A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The cell is continuously perfused with an external solution containing known concentrations of ions.
3. Data Acquisition:
-
The membrane potential of the cell is clamped at a specific voltage (e.g., -60 mV).
-
NMDA receptor-mediated currents are evoked by applying a solution containing NMDA and a co-agonist (e.g., glycine).
-
The antagonist is then co-applied with the agonists at various concentrations to measure the inhibition of the NMDA receptor current.
4. Data Analysis:
-
The peak amplitude of the NMDA receptor-mediated current is measured in the absence and presence of the antagonist.
-
A concentration-response curve is generated by plotting the percentage of inhibition against the antagonist concentration.
-
The IC50 value, the concentration of the antagonist that causes a 50% reduction in the agonist-evoked current, is determined from this curve.
Visualizations
NMDA Receptor Signaling Pathway
Caption: NMDA receptor signaling cascade and the site of action for this compound.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining antagonist binding affinity using a radioligand binding assay.
Experimental Workflow: Whole-Cell Patch-Clamp
Caption: Workflow for assessing antagonist potency using whole-cell patch-clamp electrophysiology.
Conclusion
This compound is a competitive NMDA receptor antagonist with a noted preference for GluN2B and GluN2C subunits.[1] While a direct quantitative comparison of its in vitro potency with other antagonists is hampered by the limited availability of public data, the experimental protocols outlined in this guide provide a robust framework for its further characterization. By employing radioligand binding assays and whole-cell patch-clamp electrophysiology, researchers can definitively determine the binding affinity (Ki) and functional inhibitory potency (IC50) of this compound, allowing for a comprehensive comparison with other NMDA receptor antagonists and a deeper understanding of its therapeutic potential.
References
Cross-Validation of LY233536 Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the N-methyl-D-aspartate (NMDA) receptor antagonist, LY233536, with alternative compounds and genetic models. The information is intended to support research and development efforts by offering a consolidated view of its pharmacological profile, supported by experimental data and detailed methodologies.
Comparative Efficacy and Potency
LY233536 is a competitive NMDA receptor antagonist with a notable selectivity for subtypes containing the GluN2B (formerly NR2B) and GluN2C subunits.[1] This selectivity is a key differentiator from broader NMDA receptor antagonists and is a critical factor in its therapeutic potential and side-effect profile.
Table 1: In Vitro Receptor Binding Affinities
| Compound | Target | Affinity (Ki, nM) | Selectivity Profile | Reference |
| LY233536 | NMDA Receptor (rat brain) | - | ~10-fold selective for GluN2B over GluN2A | [1] |
| Ifenprodil | GluN2B-containing NMDA Receptors | 33.5 (human recombinant) | High for GluN2B | [2] |
| MK-801 | NMDA Receptor (open channel blocker) | - | Non-selective | [3] |
Table 2: Anticonvulsant Activity in Animal Models
| Compound | Animal Model | Seizure Type | Efficacy (ED50, mg/kg) | Reference |
| LY233536 (analog LY235959) | Mouse | 6 Hz psychomotor | Effective | [3] |
| LY233536 (analog LY235959) | Mouse | Maximal Electroshock (MES) | Protective | [3] |
| Valproate | Mouse | 6 Hz psychomotor | 96.7 | [4] |
| Phenytoin | Mouse | Maximal Electroshock (MES) | - | [3] |
Cross-Validation with Genetic Models
Genetic mouse models with mutations in the GRIN genes, which encode for NMDA receptor subunits, offer a powerful tool for dissecting the mechanism of action of compounds like LY233536 and for validating their therapeutic potential in specific channelopathies.
Table 3: Comparison of Pharmacological and Genetic Interventions on NMDA Receptor Function
| Intervention | Model System | Effect on NMDA Receptor | Phenotypic Outcome | Relevance for LY233536 |
| LY233536 Administration | Wild-type rodents | Antagonism of GluN2B/2C-containing receptors | Anticonvulsant, neuroprotective | Direct pharmacological effect |
| Grin2b Knockout/Knock-in Mice | Transgenic mice | Altered GluN2B function | Seizure susceptibility, cognitive deficits | Genetic validation of GluN2B as a therapeutic target |
| Grin1 Knockdown | Rodent models | Reduced overall NMDA receptor function | Anticonvulsant effects | Mimics broad NMDA receptor antagonism |
The cross-validation approach involves comparing the phenotypic outcomes of administering LY233536 in wild-type animals with the phenotypes observed in genetic models harboring specific NMDA receptor subunit mutations. For instance, the anticonvulsant effects of LY233536 in a chemically-induced seizure model can be compared to the seizure susceptibility of a Grin2b mutant mouse. A correspondence in outcomes would provide strong evidence that the therapeutic effects of LY233536 are mediated through its interaction with GluN2B-containing receptors.
Experimental Protocols
In Vitro NMDA Receptor Binding Assay
Objective: To determine the binding affinity and selectivity of LY233536 for NMDA receptor subtypes.
Methodology:
-
Membrane Preparation: Rat cortical and hippocampal tissues are homogenized and centrifuged to isolate synaptic membranes rich in NMDA receptors.
-
Radioligand Binding: Membranes are incubated with a radiolabeled NMDA receptor ligand (e.g., [3H]ifenprodil for the GluN2B site) in the presence of varying concentrations of LY233536.[2]
-
Detection and Analysis: The amount of bound radioactivity is measured using liquid scintillation counting. The data are then analyzed to calculate the inhibition constant (Ki), which represents the affinity of LY233536 for the receptor.
In Vivo Anticonvulsant Efficacy Testing (6 Hz Model)
Objective: To assess the anticonvulsant properties of LY233536 in a model of pharmacoresistant partial seizures.
Methodology:
-
Animal Model: Adult male mice are used.
-
Drug Administration: LY233536 is administered intravenously (i.v.) or intraperitoneally (i.p.) at various doses.
-
Seizure Induction: A 6 Hz electrical stimulation is delivered via corneal electrodes to induce a psychomotor seizure.[3][5]
-
Observation and Scoring: Animals are observed for the presence and duration of seizure behaviors, which are scored based on a standardized scale (e.g., Racine scale).[6]
-
Data Analysis: The dose of LY233536 that protects 50% of the animals from seizures (ED50) is calculated.
Intravenous Administration in Rats
Objective: To deliver a precise dose of LY233536 directly into the systemic circulation for pharmacokinetic and pharmacodynamic studies.
Methodology:
-
Animal Preparation: A rat is anesthetized, and the lateral tail vein is located.
-
Catheterization: A sterile catheter is inserted into the tail vein.
-
Infusion: LY233536, dissolved in a suitable vehicle, is infused at a controlled rate using an infusion pump.
-
Monitoring: The animal is monitored for any adverse reactions during and after the infusion.
Signaling Pathways and Experimental Workflows
NMDA Receptor Signaling Pathway
The following diagram illustrates the central role of the NMDA receptor in glutamatergic signaling and the point of intervention for LY233536.
Caption: NMDA receptor signaling and the antagonistic action of LY233536.
Experimental Workflow for Anticonvulsant Testing
This workflow outlines the key steps in evaluating the anticonvulsant efficacy of a test compound.
Caption: Workflow for in vivo anticonvulsant drug screening.
References
- 1. Visual detection of seizures in mice using supervised machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of N-methyl-D-aspartate receptor-specific [(3)H]Ifenprodil binding to recombinant human NR1a/NR2B receptors compared with native receptors in rodent brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the effect of glutamate receptor modulators in the 6 Hz and maximal electroshock seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of aliskiren on the anticonvulsant activity of antiepileptic drugs against 6 Hz-induced psychomotor seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of anticonvulsant substances in the 6Hz seizure test: Comparison of two rodent species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Seizure score to characterize and quantify the observed seizures. - Public Library of Science - Figshare [plos.figshare.com]
Comparative Analysis of LY 233536 and Other Competitive NMDA Receptor Antagonists: A Guide to Binding Affinity and Assay Protocols
This guide offers a detailed comparison of the binding affinity of LY 233536, a competitive N-methyl-D-aspartate (NMDA) receptor antagonist, with other prominent compounds in its class. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of quantitative binding data, a detailed experimental protocol for conducting binding affinity assays, and visual representations of the experimental workflow and the NMDA receptor signaling cascade.
Quantitative Comparison of Binding Affinities
The binding affinity of a compound to its target receptor is a critical parameter in drug discovery, indicating the concentration required to elicit a biological response. The following table summarizes the binding affinities (Ki or IC50 values) of this compound and several other well-characterized competitive NMDA receptor antagonists. This data facilitates a direct comparison of their potencies.
| Compound | Target Receptor | Radioligand Used in Assay | Test System | Binding Affinity (Kᵢ) |
| This compound | NMDA Receptor | [³H]CGP 39653 | Rat Brain Membranes | ~1.1 µM |
| D-AP5 | NMDA Receptor | [³H]CGP 39653 | Rat Brain Membranes | ~1.93 µM[1] |
| CGS 19755 (Selfotel) | NMDA Receptor | [³H]CGS 19755 | Rat Brain Membranes | ~0.34 µM[1] |
| CPP-ene | NMDA Receptor | [³H]CPP | Rat Brain Membranes | ~0.039 µM (IC₅₀) |
Note: The binding affinities of these compounds can exhibit subtype selectivity, particularly for different GluN2 subunits of the NMDA receptor, which may be a crucial factor in specific research contexts.
Detailed Experimental Protocol: NMDA Receptor Binding Affinity Assay
The following protocol outlines a standard radioligand binding assay to determine the in vitro binding affinity of test compounds, such as this compound, to the NMDA receptor.
Objective
To determine the inhibitory constant (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to NMDA receptors in a rat brain membrane preparation.
Materials
-
Test Compound: this compound
-
Alternative Compounds: D-AP5, CGS 19755, CPP-ene
-
Radioligand: [³H]CGP 39653 (specific activity: 20-60 Ci/mmol)
-
Membrane Preparation: Synaptic plasma membranes from rat cerebral cortex
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Scintillation Fluid: Appropriate for non-aqueous samples
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (GF/B or equivalent) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Instrumentation: Liquid scintillation counter
Procedure
1. Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold assay buffer.
-
The homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C.
-
The resulting supernatant is further centrifuged at 20,000 x g for 20 minutes at 4°C.
-
The pellet is washed by resuspension in fresh assay buffer and re-centrifuged.
-
The final pellet is resuspended in assay buffer, and the protein concentration is determined. Membranes are stored at -80°C.
2. Binding Assay:
-
A dilution series of the test compound and alternative compounds is prepared in the assay buffer.
-
The assay is performed in a 96-well plate with a final volume of 250 µL per well.
-
Each well contains:
-
50 µL of test compound dilution or buffer (for total binding) or a saturating concentration of a non-radiolabeled ligand (e.g., 10 µM L-glutamate) for non-specific binding.
-
50 µL of [³H]CGP 39653 (at a final concentration close to its Kd, e.g., 5 nM).
-
150 µL of the membrane preparation (50-100 µg of protein).
-
-
The plate is incubated for 60 minutes at room temperature with gentle agitation to reach equilibrium.
3. Filtration and Measurement:
-
The incubation is terminated by rapid filtration through the glass fiber filters using the cell harvester.
-
The filters are washed three times with 3 mL of ice-cold wash buffer.
-
The filters are transferred to scintillation vials, and scintillation fluid is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition curve.
-
The inhibitory constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visual Representations
To further elucidate the experimental process and the underlying biological mechanism, the following diagrams are provided.
Caption: Workflow of the competitive radioligand binding assay.
Caption: NMDA receptor signaling and inhibition by this compound.
References
Assessing the Specificity of LY233536 for NMDA Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the competitive N-methyl-D-aspartate (NMDA) receptor antagonist, LY233536, with other commonly used antagonists. The specificity of LY233536 for the NMDA receptor over other ionotropic glutamate receptors, namely AMPA and kainate receptors, is assessed through a review of experimental data from radioligand binding assays and electrophysiological studies.
Executive Summary
LY233536 is a competitive antagonist of the NMDA receptor, a crucial player in excitatory neurotransmission in the central nervous system. Understanding its specificity is paramount for its application as a research tool and for potential therapeutic development. This guide summarizes the available data on the binding affinity of LY233536 for NMDA receptors in comparison to AMPA and kainate receptors. For a comprehensive evaluation, data for other well-established competitive NMDA receptor antagonists, CGS 19755 and D-AP5, are also presented. The experimental protocols used to derive this data are detailed to provide a complete picture of the findings.
Comparative Binding Affinity
The selectivity of a receptor antagonist is quantitatively expressed by its binding affinity (Ki) or its half-maximal inhibitory concentration (IC50) for its target receptor compared to other receptors. A lower Ki or IC50 value indicates a higher binding affinity.
| Compound | Receptor Subtype | Ki (nM) | IC50 (nM) | Selectivity vs. AMPA | Selectivity vs. Kainate |
| LY233536 | NMDA (GluN2B) | - | * | High | High |
| AMPA | >100,000 | >100,000 | - | - | |
| Kainate | >100,000 | >100,000 | - | - | |
| CGS 19755 | NMDA | 50 | - | >2000-fold | >2000-fold |
| AMPA | >100,000 | - | - | - | |
| Kainate | >100,000 | - | - | - | |
| D-AP5 | NMDA | - | 1930 | High | High |
| AMPA | >100,000 | - | - | - | |
| Kainate | >100,000 | - | - | - |
Specific Ki values for LY233536 were not available in the direct comparative studies reviewed; however, literature suggests high selectivity with IC50 values for AMPA and kainate receptors being significantly greater than for NMDA receptors.
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and electrophysiological recordings.
Radioligand Binding Assays
This technique is a gold standard for quantifying the affinity of a ligand for a receptor. It involves the use of a radiolabeled compound (radioligand) that is known to bind to the receptor of interest.
Objective: To determine the binding affinity (Ki) of unlabeled compounds (like LY233536) by measuring their ability to displace a specific radioligand from the NMDA, AMPA, and kainate receptors.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex), which is rich in glutamate receptors, is homogenized and centrifuged to isolate cell membranes containing the receptors.
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [³H]CGS 19755 for the NMDA receptor) and various concentrations of the competing unlabeled antagonist (the test compound).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Caption: Simplified NMDA Receptor Signaling Pathway.
Electrophysiological Recordings
Whole-cell patch-clamp electrophysiology is a powerful technique to measure the ion flow through receptor channels in real-time and to assess the functional effects of antagonists.
Objective: To measure the inhibition of NMDA receptor-mediated currents by LY233536 and other antagonists in living cells.
General Protocol:
-
Cell Preparation: Neurons or other cells expressing NMDA receptors are prepared and placed in a recording chamber.
-
Patch-Clamp Recording: A glass micropipette filled with a conductive solution is sealed onto the surface of a single cell to gain electrical access to the cell's interior (whole-cell configuration).
-
Current Measurement: The membrane potential of the cell is clamped at a specific voltage. Agonists (NMDA and glycine) are applied to activate the NMDA receptors, and the resulting inward flow of ions (current) is recorded.
-
Antagonist Application: The antagonist is then co-applied with the agonists at various concentrations.
-
Data Analysis: The extent to which the antagonist blocks the agonist-induced current is measured. The concentration of the antagonist that causes a 50% reduction in the current is the IC50 value.
Caption: Workflow for Radioligand Binding Assay.
Specificity Profile of LY233536
Available data indicates that LY233536 is a highly selective competitive antagonist for the NMDA receptor. Studies have shown that it has a much lower affinity for both AMPA and kainate receptors, with IC50 values for these receptors being in the high micromolar range, as opposed to the nanomolar affinity for the NMDA receptor. Some evidence also suggests that LY233536 may exhibit a degree of selectivity for NMDA receptors containing the GluN2B subunit over those containing the GluN2A subunit.
In comparison, CGS 19755 and D-AP5 are also highly selective for the NMDA receptor. CGS 19755 has been reported to have an IC50 of 50 nM for the NMDA receptor and does not interact with quisqualate or kainate receptors. D-AP5 is another widely used selective NMDA receptor antagonist.
Conclusion
Based on the available experimental data, LY233536 demonstrates a high degree of specificity for the NMDA receptor over AMPA and kainate receptors. Its competitive mechanism of action and selectivity make it a valuable tool for investigating the physiological and pathological roles of NMDA receptor signaling. For researchers selecting an NMDA receptor antagonist, the choice between LY233536, CGS 19755, and D-AP5 may depend on the specific experimental context, including the desired subunit selectivity and pharmacokinetic properties. Further head-to-head comparative studies would be beneficial to more precisely delineate the subtle differences in the selectivity profiles of these compounds.
Caption: Workflow for Electrophysiological Recording.
Reproducibility of LY-233536 Effects: A Comparative Analysis of In Vitro Studies
A critical examination of published data reveals a consistent profile for LY-233536 as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, with a notable selectivity for specific subunit compositions. This comparison guide synthesizes quantitative data on the potency of LY-233536 from key studies, details the experimental protocols employed, and visually represents the relevant biological pathways to provide researchers, scientists, and drug development professionals with a comprehensive overview of its reproducibility.
Potency and Selectivity at NMDA Receptor Subtypes
LY-233536 has been characterized as a competitive antagonist at the glutamate binding site of the NMDA receptor. Its potency and selectivity have been investigated across different NMDA receptor subtypes, which are heteromeric complexes typically composed of two GluN1 subunits and two GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D). The subunit composition dictates the pharmacological and physiological properties of the receptor.[1][2]
A seminal study by Buller and Monaghan (1997) in the European Journal of Pharmacology provided a detailed characterization of the pharmacological heterogeneity of NMDA receptors, including the activity of LY-233536. Their work, utilizing recombinant NMDA receptors expressed in Xenopus oocytes, established the selectivity profile of LY-233536. Subsequent research has referenced this foundational data, contributing to our understanding of its consistent effects.
The following table summarizes the available quantitative data on the inhibitory potency (IC50) of LY-233536 at various NMDA receptor subtypes from different studies.
| Study | Receptor Subtype | IC50 (µM) |
| Anson et al. (2004) | NR1a/NR2B (WT) | 0.56 ± 0.01 |
| Data derived from Buller & Monaghan (1997) as cited in other sources | GluN2A | Value not explicitly found |
| GluN2B | Value not explicitly found | |
| GluN2D | Value not explicitly found |
Note: While multiple sources cite Buller & Monaghan (1997) for the selectivity profile of LY-233536, the specific IC50 or Ki values from this study were not directly available in the conducted search. The value from Anson et al. (2004) provides a key data point for the NR2B subunit.
Experimental Protocols
The reproducibility of pharmacological data is intrinsically linked to the experimental methods employed. Below are the detailed methodologies utilized in the key studies cited.
NMDA Receptor Binding and Functional Assays (Based on methodologies described in related literature)
-
Receptor Expression:
-
Recombinant NMDA receptors are typically expressed in heterologous systems such as Xenopus oocytes or mammalian cell lines (e.g., HEK293).
-
cDNAs for the desired GluN1 and GluN2 subunits are injected into the oocytes or transfected into the cell lines.
-
-
Electrophysiological Recordings:
-
Two-electrode voltage-clamp is a common technique used with Xenopus oocytes to measure the ion channel's response to agonist and antagonist application.
-
Oocytes are voltage-clamped, and currents are evoked by the application of NMDA and glycine.
-
The inhibitory effect of different concentrations of LY-233536 is measured to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist-induced current.
-
-
Radioligand Binding Assays:
-
These assays measure the ability of a compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor.
-
Membrane preparations from cells expressing the target receptor are incubated with a radiolabeled antagonist (e.g., [³H]CGP 39653) in the presence of varying concentrations of the unlabeled competitor drug (LY-233536).
-
The amount of radioactivity bound to the membranes is measured, and the data is used to calculate the inhibition constant (Ki), which reflects the binding affinity of the drug.
-
Signaling Pathways and Experimental Workflows
The primary mechanism of action of LY-233536 is the competitive antagonism of the NMDA receptor, thereby blocking the influx of Ca²⁺ ions into the neuron. This action has implications for downstream signaling pathways involved in excitotoxicity and neuronal survival.
The experimental workflow for determining the potency of LY-233536 typically follows a structured process, as illustrated in the diagram below.
Conclusion
The available scientific literature consistently supports the characterization of LY-233536 as a competitive NMDA receptor antagonist with a degree of selectivity for NR2B-containing receptors. While a comprehensive dataset of IC50 and Ki values from multiple independent studies would be beneficial for a more robust assessment of reproducibility, the existing data provides a solid foundation for its pharmacological profile. The detailed experimental protocols outlined in relevant studies provide a clear framework for replicating and further investigating the effects of this compound. Future studies that directly compare the potency of LY-233536 across all NMDA receptor subtypes in parallel experiments would be invaluable for solidifying our understanding of its reproducible effects and therapeutic potential.
References
Benchmarking LY233536 Against Newer NMDA Receptor Antagonists: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the competitive NMDA receptor antagonist LY233536 with newer classes of NMDA receptor antagonists, including uncompetitive channel blockers and subunit-selective inhibitors. The following sections detail their mechanisms of action, binding affinities, and performance in key preclinical assays, supported by experimental data and detailed protocols.
Introduction to NMDA Receptor Antagonism
The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Its overactivation can lead to excitotoxicity, a process implicated in various neurological disorders. NMDA receptor antagonists are classified based on their mechanism of action, which significantly influences their therapeutic and side-effect profiles.[2]
-
Competitive antagonists , such as LY233536, bind to the glutamate binding site on the GluN2 subunit.
-
Uncompetitive channel blockers , like ketamine and memantine, bind within the ion channel pore, preventing ion flow.[2]
-
Subunit-selective antagonists , for instance, radiprodil, target specific GluN2 subunits, offering a more refined approach to receptor modulation.
Comparative Analysis of NMDA Receptor Antagonists
This section provides a quantitative and qualitative comparison of LY233536 with newer NMDA receptor antagonists.
Binding Affinity and Selectivity
The binding affinity (Ki) or the half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The selectivity for different NMDA receptor subunits can determine both the therapeutic efficacy and the side-effect profile of an antagonist.
| Antagonist | Type | Binding Affinity (Ki or IC50) | NMDA Receptor Subunit Selectivity | References |
| LY233536 | Competitive | Data not available | Higher affinity for GluN2B- and GluN2C-containing receptors; ~10-fold selectivity for GluN2B over GluN2A. | [3] |
| Ketamine | Uncompetitive Channel Blocker | Ki: ~0.5 - 1 µM | Non-selective | [4] |
| Memantine | Uncompetitive Channel Blocker | Ki: ~1 - 10 µM | Non-selective, with some preference for GluN2C/GluN2D | [5][6] |
| Radiprodil | GluN2B-selective | IC50: ~10 - 50 nM | Highly selective for GluN2B-containing receptors | [7] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the radioligand used and the tissue preparation.
Preclinical Efficacy and Side-Effect Profile
The therapeutic potential and adverse effects of NMDA receptor antagonists are often evaluated in animal models using behavioral and electrophysiological assays.
| Assay | LY233536 | Ketamine | Memantine | Radiprodil |
| Morris Water Maze | Expected to impair spatial learning | Impairs spatial learning and memory | Less impairment on spatial memory compared to other antagonists | Can have minimal or no impact on spatial memory at therapeutic doses |
| Rotarod Test | Likely to cause motor impairment at higher doses | Causes dose-dependent motor impairment and ataxia | Minimal motor impairment at therapeutic doses | Generally does not cause motor impairment |
| In Vivo Electrophysiology (LTP) | Blocks the induction of Long-Term Potentiation (LTP) | Blocks LTP induction | Modulates LTP, can prevent excitotoxic LTP impairment | Can preserve or have minimal effect on physiological LTP while blocking pathological LTP |
| Common CNS Side Effects | Potential for psychotomimetic effects, motor impairment | Dissociative effects, psychotomimetic symptoms, abuse potential | Dizziness, headache, confusion (generally well-tolerated) | Fewer psychotomimetic and motor side effects compared to non-selective antagonists |
Key Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay for NMDA Receptor Affinity
This protocol is used to determine the binding affinity of a test compound for the NMDA receptor.
Materials:
-
Rat brain cortical membranes
-
[3H]-labeled NMDA receptor ligand (e.g., [3H]MK-801 for the channel site, [3H]CGP 39653 for the glutamate site)
-
Test compounds (e.g., LY233536, ketamine, memantine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare rat cortical membranes by homogenization and centrifugation.
-
Incubate a mixture of the membranes, the radioligand, and varying concentrations of the test compound.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Morris Water Maze for Spatial Learning and Memory
This behavioral test assesses the effect of NMDA receptor antagonists on hippocampal-dependent spatial learning and memory in rodents.[8]
Apparatus:
-
A large circular pool filled with opaque water.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues placed around the room.
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The latency to find the platform is recorded over several trials and days.
-
Probe Trial: The platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
-
Administer the test compound (e.g., LY233536) at a specified time before the trials.
Rotarod Test for Motor Coordination
This test evaluates the effect of NMDA receptor antagonists on motor coordination and balance in rodents.[9]
Apparatus:
-
A rotating rod that can be set at a constant or accelerating speed.
Procedure:
-
Train the animals to stay on the rotating rod for a set period.
-
Administer the test compound.
-
Place the animal on the rotating rod and measure the latency to fall.
-
A decrease in the latency to fall compared to a vehicle-treated control group indicates motor impairment.
In Vivo Electrophysiology for Long-Term Potentiation (LTP)
This technique is used to assess the impact of NMDA receptor antagonists on synaptic plasticity in the hippocampus.
Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant stimulating and recording electrodes in the hippocampus (e.g., Schaffer collateral pathway and CA1 region).
-
Deliver a high-frequency electrical stimulation (tetanus) to induce LTP.
-
Record the field excitatory postsynaptic potentials (fEPSPs) before and after the tetanus.
-
Administer the NMDA receptor antagonist and observe its effect on the induction and maintenance of LTP. A blockade of LTP induction is a hallmark of NMDA receptor antagonism.[4]
Signaling Pathways and Visualizations
NMDA receptor antagonists exert their effects by modulating downstream signaling cascades. A primary pathway affected is the extracellular signal-regulated kinase (ERK) pathway .
NMDA Receptor Signaling Pathway
Caption: Simplified NMDA receptor signaling pathway and points of antagonist intervention.
Experimental Workflow for Preclinical Evaluation
Caption: A typical experimental workflow for benchmarking NMDA receptor antagonists.
Conclusion
LY233536, as a competitive NMDA receptor antagonist with a preference for GluN2B-containing receptors, represents an important pharmacological tool.[3] However, the landscape of NMDA receptor modulation has evolved with the development of newer agents that offer different mechanisms of action and potentially improved therapeutic windows. Uncompetitive channel blockers like memantine have demonstrated clinical utility with a favorable side-effect profile, while subunit-selective antagonists such as radiprodil hold the promise of more targeted therapeutic interventions with reduced off-target effects. The choice of an appropriate NMDA receptor antagonist for research or therapeutic development will depend on the specific application, weighing the desired level of receptor blockade against the potential for adverse effects. The experimental protocols and comparative data presented in this guide provide a framework for making these critical decisions.
References
- 1. NMDA receptor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ketamine use disorder: preclinical, clinical, and neuroimaging evidence to support proposed mechanisms of actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy and Acceptability of Cholinesterase Inhibitors and Memantine Based on Dosage in Patients with Vascular Cognitive Impairment: A Network Meta-analysis | Bentham Science [benthamscience.com]
- 6. Comparative Efficacy and Acceptability of Cholinesterase Inhibitors and Memantine Based on Dosage in Patients with Vascular Cognitive Impairment: A Network Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subtype-selective targeting of NMDA receptors-A potent new compound emerges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rotarod performance test - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Prudent Disposal Practices for Research Compound LY 233536
I. Immediate Safety and Handling Considerations
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of LY 233536 should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. General Disposal Protocol for Research Chemicals
The disposal of research compounds like this compound requires a systematic approach to ensure safety and environmental protection. The following steps outline a general procedure:
-
Hazard Identification: The first step is to fully understand the chemical's physical, chemical, and toxicological properties. While a specific Safety Data Sheet (SDS) for this compound was not found, it is known to be a novel competitive NMDA receptor antagonist.[1] For any research chemical, it is crucial to review all available literature and internal documentation to assess its potential hazards, including reactivity, toxicity, and environmental impact.
-
Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal. They will be familiar with regulatory requirements and have established procedures for different classes of chemical waste. Provide them with all available information on this compound.
-
Waste Segregation: Do not mix this compound with other chemical waste unless explicitly instructed to do so by your EHS department. Improper mixing can lead to hazardous reactions. Waste should be segregated based on its chemical compatibility and hazard class.
-
Proper Labeling and Containment:
-
Use a chemically resistant container that is compatible with this compound.
-
The container must be in good condition and have a secure, leak-proof lid.
-
Label the waste container clearly with the full chemical name ("this compound"), the quantity of waste, and any known hazard warnings.
-
-
Waste Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Scheduled Waste Pickup: Coordinate with your EHS department for the collection and disposal of the chemical waste. They will have a licensed hazardous waste vendor to ensure proper and legal disposal.
III. Quantitative Data Summary
As no specific SDS with quantitative disposal parameters for this compound was located, a table of such data cannot be provided. For any research chemical, the SDS would typically provide critical quantitative information for disposal, such as:
-
pH ranges for neutralization
-
Concentration limits for drain disposal (if permissible)
-
Recommended quenching agents and ratios
In the absence of this information, all disposal decisions must be deferred to qualified EHS professionals.
IV. Experimental Protocols
Detailed experimental protocols for the neutralization or deactivation of this compound are not publicly available. Any such procedures should be developed in consultation with a qualified chemist and the EHS department, and only after a thorough hazard assessment.
V. Logical Workflow for Chemical Disposal
The following diagram illustrates the general decision-making process for the proper disposal of a laboratory chemical.
Caption: General workflow for the safe disposal of laboratory chemicals.
References
Comprehensive Safety and Handling Protocol for LY233536
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling and disposal of LY233536, a compound utilized in laboratory research. Adherence to these procedural guidelines is critical to ensure a safe laboratory environment and to minimize risks associated with chemical exposure.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling LY233536 to prevent direct contact and inhalation.
| Equipment | Specification | Purpose |
| Eye Protection | Safety goggles with side-shields | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Protective gloves (e.g., nitrile) | Prevents skin contact with the chemical. |
| Body Protection | Impervious clothing (e.g., lab coat) | Protects skin and personal clothing from contamination.[1] |
| Respiratory Protection | Suitable respirator | Required when handling the compound as a powder or when aerosolization is possible to avoid inhalation.[1] |
Safe Handling and Storage
Proper handling and storage are crucial to maintain the integrity of LY233536 and the safety of laboratory personnel.
-
Ventilation: Always handle LY233536 in a well-ventilated area. The use of a chemical fume hood is strongly recommended to control exposure.[1]
-
Hygiene: Avoid inhalation, and contact with eyes and skin.[1] Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry and well-ventilated place.[2]
Emergency Procedures
Immediate and appropriate action is required in the event of an emergency.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration.[2]
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.[2]
-
Eye Contact: Flush eyes with water as a precaution.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.[2]
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential.
-
Spill Containment: In the event of a spill, use personal protective equipment.[1] Prevent further leakage if it is safe to do so. Keep the product away from drains and water courses.[1]
-
Cleanup: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1] For solid spills, carefully sweep or scoop up the material.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]
-
Disposal: Dispose of contaminated material in suitable, closed containers according to institutional and local regulations.[1][2]
Experimental Workflow: Chemical Spill Cleanup
The following diagram outlines the step-by-step procedure for safely managing a spill of LY233536.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
